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  • Product: 4-Methylthiazole-5-carboxylic acid hydrochloride
  • CAS: 1184982-16-8

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 4-Methylthiazole-5-carboxylic Acid Hydrochloride Derivatives: A Comprehensive Guide to ADME, Structural Optimization, and Workflow Validation

Executive Summary The 4-methylthiazole-5-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for a diverse array of therapeutics. From highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methylthiazole-5-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for a diverse array of therapeutics. From highly potent xanthine oxidase (XO) inhibitors like Febuxostat 1 to novel antineoplastic agents targeting the TRBP-Dicer complex in hepatocellular carcinoma (HCC) 2, this heterocyclic system offers exceptional binding affinity across multiple protein targets.

However, the free acid form of these derivatives often suffers from poor aqueous solubility, limiting oral bioavailability. By synthesizing the hydrochloride salt of 4-methylthiazole-5-carboxylic acid (CAS 1184982-16-8) [[3]](), drug developers can significantly alter the physicochemical landscape of the molecule. This whitepaper dissects the pharmacokinetic (PK) behavior of these derivatives, explaining the causality behind their ADME profiles and providing self-validating experimental protocols for rigorous PK evaluation.

Physicochemical Grounding: The Causality of the Hydrochloride Salt

To understand the pharmacokinetics of these derivatives, we must first analyze their structural thermodynamics. The 4-methylthiazole-5-carboxylic acid core is amphoteric. The carboxylic acid moiety ( pKa​≈4.5 ) is ionized at physiological pH, while the basic nitrogen in the thiazole ring ( pKa​≈2.5 ) remains unprotonated in the blood but can be protonated in highly acidic environments.

Why use the hydrochloride salt? In the highly acidic environment of the human stomach (pH 1.2–2.0), the free acid form exhibits poor dissolution kinetics due to high crystal lattice energy. By pre-forming the hydrochloride salt, we force the protonation of the thiazole nitrogen. This ion-dipole interaction with water drastically lowers the lattice energy required for solvation. Consequently, gastric dissolution—the rate-limiting step for BCS Class II/IV compounds—is accelerated. This rapid dissolution prevents the drug from passing through the upper gastrointestinal tract unabsorbed, directly driving a higher maximum plasma concentration ( Cmax​ ) and a shorter time to peak concentration ( Tmax​ ) 1.

Pharmacokinetic (ADME) Landscape

Absorption & Bioavailability

Derivatives built on this scaffold demonstrate robust absorption profiles when optimized. For instance, Febuxostat (a 2-aryl-4-methylthiazole-5-carboxylic acid derivative) exhibits rapid absorption, with drug detection in plasma as early as 0.33 hours post-ingestion 1. Novel experimental derivatives, such as the TRBP-inhibitor CIB-L43, have achieved an impressive 53.9% oral bioavailability in in vivo models 2, proving that the thiazole-carboxylic acid core is highly compatible with oral delivery.

Distribution

Due to the lipophilic substituents typically added at the 2-position of the thiazole ring (e.g., 2-phenyl, 2-indolyl, or 2-benzamido groups) 24, these compounds generally exhibit high plasma protein binding (>99%), primarily to albumin. This restricts the apparent volume of distribution ( Vd​ ) but ensures a prolonged half-life by protecting the drug from rapid glomerular filtration.

Metabolism & Excretion

The metabolic clearance of these derivatives is primarily hepatic. The 4-methyl group is susceptible to aliphatic oxidation by CYP450 enzymes (notably CYP1A2 and CYP2C8), while the 5-carboxylic acid group is a prime target for Phase II direct glucuronidation by UGT enzymes. Excretion is typically a balanced mix of renal (urine) and biliary (feces) pathways, minimizing the risk of toxicity in patients with isolated renal impairment.

ADME Admin Oral Administration (HCl Salt Form) GI Gastric Dissolution & Intestinal Absorption Admin->GI Enhanced Solubility Liver Hepatic First-Pass (CYP450 / UGTs) GI->Liver Portal Vein Plasma Systemic Circulation (High Protein Binding) Liver->Plasma Bioavailability (F) Excretion Renal & Biliary Clearance Plasma->Excretion Phase II Metabolites

Caption: ADME pharmacokinetic workflow for thiazole hydrochloride salts.

Molecular Target Pathways & Pharmacodynamics

The versatility of the 4-methylthiazole-5-carboxylic acid scaffold allows it to be tuned for vastly different therapeutic indications based on the R-group substitutions at the 2-position:

  • Xanthine Oxidase (XO) Inhibition: Compounds like Febuxostat and novel 2-(indol-2-yl)thiazole derivatives (e.g., compound 9m, IC50​=5.1 nM) act as potent, mixed-type inhibitors of XO, effectively lowering uric acid levels for the treatment of gout [[4]]() 1.

  • Oncology (TRBP Inhibition): 2-Phenylthiazole derivatives like CIB-L43 disrupt the TRBP-Dicer interaction, inhibiting oncogenic miRNA-21 biogenesis and modulating the AKT/mTOR pathway to suppress HCC tumor growth 2.

  • Metabolic Modulation: 2-(4-Fluorobenzamido) derivatives have been shown to ameliorate insulin sensitivity and reduce oxidative stress markers in diabetic models 5.

MOA Core 4-Methylthiazole-5-carboxylic Acid Derivatives XO Xanthine Oxidase (XO) Inhibition Core->XO e.g., Febuxostat TRBP TRBP-Dicer Complex Disruption Core->TRBP e.g., CIB-L43 Metab Insulin Sensitization & Lipid Modulation Core->Metab e.g., NDTD Gout Hyperuricemia / Gout Management XO->Gout Uric Acid Reduction Cancer HCC Tumor Suppression (miRNA Blockade) TRBP->Cancer Apoptosis Induction Diabetes Diabetic Hyperglycemia Control Metab->Diabetes Oxidative Stress Reduction

Caption: Therapeutic pathways of 4-methylthiazole-5-carboxylic acid derivatives.

Quantitative Data Synthesis

The following table summarizes the pharmacokinetic and pharmacodynamic parameters of key 4-methylthiazole-5-carboxylic acid derivatives, highlighting the translation from in vitro potency to in vivo exposure.

Compound / DerivativePrimary TargetKey Activity Metric Cmax​ ( μg/mL ) AUC0−∞​ ( μg/mL∗hr )Oral Bioavailability ( F )
Febuxostat (80 mg PO) 1Xanthine OxidasePotent Inhibition3.297 ± 0.929.481 ± 2.05High (Estimated >80%)
CIB-L43 (Novel) 2TRBP-Dicer EC50​=0.66 nMDose DependentDose Dependent53.9%
Compound 9m 4Xanthine Oxidase IC50​=5.1 nMN/AN/AN/A (Preclinical)

Methodology: Self-Validating PK Workflows

To accurately determine the pharmacokinetic parameters of newly synthesized 4-methylthiazole-5-carboxylic acid hydrochloride derivatives, a robust, self-validating experimental design is required.

Scientific Rationale: To ensure the integrity of the clearance and bioavailability data, this protocol strictly enforces a simultaneous Intravenous (IV) and Per Os (PO) crossover design . By evaluating both routes in the same animal cohort (with an appropriate washout period), we neutralize inter-subject metabolic variations. This self-validating system ensures that the calculated absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ) is a true reflection of the molecule's absorption and first-pass metabolism, rather than an artifact of biological variance.

Step-by-Step Protocol: In Vivo PK Evaluation in Sprague-Dawley Rats

Phase 1: Formulation & Dosing

  • Vehicle Preparation: Prepare a 0.5% Carboxymethylcellulose sodium (CMC-Na) suspension for PO dosing, and a 5% DMSO / 10% Solutol / 85% Saline solution for IV dosing. Note: The HCl salt form ensures rapid dissolution in the IV vehicle without precipitation.

  • Animal Cohort: Fast adult male Sprague-Dawley rats for 12 hours prior to dosing to eliminate food-effect variations on gastric pH.

  • Administration:

    • Group A: Administer the derivative via tail vein injection (IV) at 2 mg/kg.

    • Group B: Administer the derivative via oral gavage (PO) at 10 mg/kg.

  • Crossover: Following a 5-day washout period, reverse the dosing routes for Group A and Group B.

Phase 2: Sampling & Bioanalysis 5. Blood Collection: Draw 200 μL of blood via the jugular vein into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. 6. Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Transfer 50 μL of plasma to a clean plate. 7. Protein Precipitation: Add 150 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide). Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes to pellet precipitated proteins. 8. LC-MS/MS Quantification: Inject 5 μL of the supernatant into a validated LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Utilize a C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

Phase 3: Data Processing 9. Non-Compartmental Analysis (NCA): Process the concentration-time data using PK software (e.g., Phoenix WinNonlin) to calculate Cmax​ , Tmax​ , AUC0−t​ , AUC0−∞​ , Clearance ( Cl ), and Volume of Distribution ( Vd​ ).

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. ACS Publications.[Link]

  • Bioequivalence and Pharmacokinetics Evaluation of Two Formulation of Febuxostat 80 Mg Tablets In Healthy Indian Adult Subject. Impactfactor.[Link]

  • Structure-based design and biological evaluation of novel 2-(indol-2-yl) thiazole derivatives as xanthine oxidase inhibitors. PubMed.[Link]

  • "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. PubMed.[Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Data Profile for 4-Methylthiazole-5-carboxylic Acid Hydrochloride

Executive Summary 4-Methylthiazole-5-carboxylic acid hydrochloride (CAS: 1184982-16-8) is a highly reactive heterocyclic building block utilized extensively in the structural elaboration of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylthiazole-5-carboxylic acid hydrochloride (CAS: 1184982-16-8) is a highly reactive heterocyclic building block utilized extensively in the structural elaboration of active pharmaceutical ingredients (APIs). It is most notably employed as a critical intermediate in the synthesis of non-purine xanthine oxidase inhibitors, such as Febuxostat, which are used in the management of hyperuricemia and gout[1].

As drug development professionals, we must approach the handling of this compound not merely as a checklist of hazards, but as an exercise in understanding its chemical reactivity. The hydrochloride salt form enhances aqueous solubility and stability during synthetic workflows but introduces specific acidic and electrophilic properties that dictate our safety, toxicity, and handling protocols. This whitepaper synthesizes the physicochemical profile, toxicological mechanisms, and self-validating experimental safety protocols required for the safe handling of this compound.

Physicochemical Profiling & Structural Implications

The structural composition of 4-Methylthiazole-5-carboxylic acid hydrochloride dictates its reactivity. The presence of the thiazole ring—an electron-deficient heteroaromatic system—combined with the electron-withdrawing carboxylic acid moiety at the C5 position, renders the ring susceptible to nucleophilic attack. Furthermore, the hydrochloride salt lowers the local pH upon dissolution, which can denature local cellular proteins upon contact, leading to acute tissue irritation.

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name 4-Methylthiazole-5-carboxylic acid hydrochloride
CAS Number 1184982-16-8[2]
Molecular Formula C5H6ClNO2S (Free acid: C5H5NO2S + HCl)
Molecular Weight 179.63 g/mol [2]
Appearance Solid powder
Structural Class Thiazole derivative / Organoheterocyclic compound

Toxicological Assessment & Mechanistic Pathways

The primary toxicological concern for thiazole-carboxylic acid derivatives is their potential to act as skin sensitizers (GHS H317) and acute irritants[3].

The Causality of Sensitization: Small molecules (typically <500 Da) are generally not immunogenic on their own. However, the electrophilic nature of the thiazole intermediate allows it to undergo covalent binding with nucleophilic residues (such as cysteine and lysine) present on epidermal proteins. This process, known as haptenization, forms a hapten-protein complex. This complex is subsequently recognized by epidermal Langerhans cells (dendritic cells), which migrate to the lymph nodes and trigger T-cell proliferation. This cascade is the molecular foundation of the Adverse Outcome Pathway (AOP) for Allergic Contact Dermatitis (ACD).

AOP A Electrophilic Intermediate B Covalent Binding (Skin Proteins) A->B C Hapten-Protein Complex B->C D Dendritic Cell Activation C->D E T-Cell Proliferation D->E F Allergic Contact Dermatitis E->F

Molecular Initiating Event and AOP for Skin Sensitization.

Safety Data Sheet (SDS) Core Metrics

To mitigate the risks associated with haptenization and acidic irritation, stringent engineering controls and Personal Protective Equipment (PPE) are mandatory.

Table 2: Hazard Identification and Handling Metrics
CategorySpecification / Requirement
GHS Hazard Statements H315 : Causes skin irritation.H317 : May cause an allergic skin reaction[3].H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.
Precautionary Statements P280 : Wear protective gloves/protective clothing/eye protection/face protection[3].P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
Required PPE Nitrile gloves (minimum 0.11 mm thickness), safety goggles (EN 166 compliant), and a half-face respirator (N95/FFP2) if aerosolization is possible.
Storage Conditions 2-8°C, desiccated, and stored under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation of the HCl salt.

Experimental Workflow: In Vitro Sensitization Assay

To empirically validate the sensitization potential of 4-Methylthiazole-5-carboxylic acid hydrochloride without relying on in vivo animal models (e.g., Local Lymph Node Assay), we employ the Direct Peptide Reactivity Assay (DPRA) in accordance with OECD Test Guideline 442C[4].

This protocol acts as a self-validating system: by quantifying the depletion of synthetic peptides, we directly measure the Molecular Initiating Event (MIE) of the sensitization pathway, establishing a direct causal link between chemical structure and biological hazard[5].

Step-by-Step DPRA Methodology
  • Peptide Preparation : Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides at concentrations of 0.667 mM and 0.5 mM, respectively. Use a pH 7.5 phosphate buffer for Cys and a pH 10.2 ammonium acetate buffer for Lys to maintain optimal nucleophilicity.

  • Test Chemical Solubilization : Dissolve 4-Methylthiazole-5-carboxylic acid hydrochloride in a compatible, non-reactive vehicle (e.g., acetonitrile) to achieve a 100 mM stock solution.

  • Incubation : Co-incubate the test chemical with the peptides at specific molar ratios (1:10 for Cys, 1:50 for Lys) in amber glass HPLC vials at 25°C for exactly 24 hours[5]. Include positive controls (e.g., Cinnamic aldehyde) and vehicle-only negative controls.

  • HPLC-UV Analysis : Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a C18 column, utilizing UV detection at 220 nm.

  • Data Interpretation : Calculate the percent depletion of the peptides relative to the vehicle control. According to the prediction model, a mean peptide depletion of >13.89% (Cys) or >9% (Lys) categorizes the compound as a positive skin sensitizer[5].

DPRA A Sample Preparation (Test Chemical + Solvent) B Peptide Incubation (Cys & Lys, 24h at 25°C) A->B C HPLC-UV Analysis (Detection at 220 nm) B->C D Quantify Peptide Depletion (%) C->D E Sensitization Prediction Model D->E

Direct Peptide Reactivity Assay (DPRA) Workflow per OECD TG 442C.

Handling, Storage, and Spill Mitigation Protocols

Because of the compound's dual hazard profile (acidic salt + electrophilic sensitizer), standard benchtop handling is insufficient. The following protocol ensures containment and safety:

Routine Handling Protocol
  • Containment : All manipulations of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator to prevent the inhalation of acidic dust.

  • Transfer : Use anti-static weighing boats and spatulas to prevent aerosolization caused by static repulsion of the fine hydrochloride powder.

  • Decontamination : Post-weighing, wipe down all surfaces with a slightly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual traces of the hydrochloride salt, followed by a 70% ethanol wipe.

Emergency Spill Mitigation
  • Isolation : Immediately isolate the area. Personnel must don appropriate PPE, including a respirator and chemical-resistant nitrile gloves.

  • Neutralization : Do not use water directly, as it will rapidly drop the local pH. Instead, gently cover the spill with a weak solid base (e.g., sodium bicarbonate or calcium carbonate) to neutralize the acidic nature of the hydrochloride salt.

  • Collection : Sweep the neutralized matrix using a damp, non-reactive absorbent pad to prevent dust aerosolization.

  • Disposal : Place all collected material and contaminated PPE into a sealed, labeled hazardous waste container for incineration.

References

  • Institute for In Vitro Sciences (IIVS). "Direct Peptide Reactivity Assay (DPRA, OECD 442C)." Available at:[Link]

  • Eurofins. "Direct Peptide Reactivity Assay (DPRA)." Available at:[Link]

Sources

Foundational

Technical Whitepaper: In Vitro Biological Activity and Assay Methodologies for 4-Methylthiazole-5-carboxylic Acid Hydrochloride

Executive Summary As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that serve as the foundational architecture for novel therapeutics. 4-Methylthiazole-5-carboxylic acid hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that serve as the foundational architecture for novel therapeutics. 4-Methylthiazole-5-carboxylic acid hydrochloride is one such highly versatile building block. While often utilized as an intermediate, its core pharmacophore—a thiazole ring substituted with a methyl group at C4 and a carboxylic acid at C5—exhibits profound intrinsic biological potential. This structural motif is the critical anchoring domain in several FDA-approved drugs (notably the gout medication Febuxostat) and experimental oncology agents.

This technical guide synthesizes the in vitro biological activities of 4-methylthiazole-5-carboxylic acid derivatives, focusing on their two most prominent mechanistic pathways: Xanthine Oxidase (XO) inhibition for metabolic disorders and MUC1 oncoprotein targeting in breast adenocarcinoma. Furthermore, it establishes self-validating experimental protocols to ensure rigorous, reproducible data generation in your laboratory.

Metabolic Targeting: Xanthine Oxidase (XO) Inhibition

Mechanistic Causality

Xanthine oxidase (XO) is the metalloenzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. Overactivity of XO leads to hyperuricemia, the primary driver of gout and related cardiovascular pathologies.

The 4-methylthiazole-5-carboxylic acid scaffold is a masterclass in rational drug design. The thiazole ring acts as a bioisostere for the purine ring of natural substrates, allowing it to penetrate the deep hydrophobic pocket of the enzyme. Crucially, the C5-carboxylic acid moiety is not merely a structural appendage; it is the primary pharmacophoric anchor. It forms critical, high-affinity hydrogen bonds with the amino acid residues Arg880 and Thr1010 within the molybdenum pterin active site. This interaction effectively locks the enzyme in an inactive state, preventing the reduction of the Mo(VI) center.

Recent structural-activity relationship (SAR) studies have demonstrated that functionalizing the C2 position of this scaffold (e.g., with benzamido groups) yields highly potent, mixed-type XO inhibitors ().

Quantitative Efficacy Data

The table below summarizes the in vitro XO inhibitory activity of key 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, illustrating the impact of para-substitution on the benzamide ring.

Compound DerivativeC2-Benzamide SubstitutionIn Vitro XO Inhibition (IC₅₀, μM)In Vivo Uric Acid Inhibition (%)
5b 4-Fluoro0.5762%
5c 4-Chloro0.9153%
Allopurinol (Standard)N/A (Purine analog)~7.59N/A
Self-Validating Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To accurately measure the IC₅₀ of synthesized derivatives, the assay must be designed as a self-validating system. This means incorporating internal controls that account for non-enzymatic oxidation and solvent interference.

Reagents & Preparation:

  • Buffer: 50 mM Potassium phosphate buffer (pH 7.4). Causality: Maintains the physiological pH required for optimal Mo-pterin center stability.

  • Enzyme: 0.04 units/mL Xanthine Oxidase (from bovine milk) dissolved in buffer.

  • Substrate: 50 μM Xanthine dissolved in minimal NaOH, diluted in buffer.

  • Test Compounds: 4-methylthiazole-5-carboxylic acid derivatives dissolved in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

Step-by-Step Workflow:

  • Plate Setup: In a UV-transparent 96-well microplate, add 50 μL of test compound (varying concentrations) and 50 μL of XO enzyme solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes. Causality: Allows the carboxylic acid moiety to establish equilibrium binding with Arg880/Thr1010 before substrate competition begins.

  • Reaction Initiation: Add 100 μL of xanthine substrate to all wells.

  • Internal Validation Controls:

    • Enzyme Control (100% Activity): Buffer + Enzyme + Substrate + DMSO vehicle.

    • Background Blank (0% Activity): Buffer + Substrate + DMSO vehicle (No enzyme). Subtracted from all readings to account for auto-oxidation.

    • Positive Control: Allopurinol or Febuxostat.

  • Kinetic Measurement: Immediately measure the absorbance at 295 nm (the specific absorption maximum for uric acid) every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine IC₅₀ using non-linear regression (normalized response vs. log[inhibitor]).

XO_Mechanism Substrate Hypoxanthine / Xanthine (Natural Substrate) Enzyme Xanthine Oxidase (XO) Mo-Pterin Active Site Substrate->Enzyme Enzymatic Oxidation Product Uric Acid (Pathological Excess -> Gout) Enzyme->Product ROS Generation & Uric Acid Inhibitor 4-Methylthiazole-5-carboxylic acid derivatives Inhibitor->Enzyme Competitive/Mixed Inhibition (Anchors to Arg880/Thr1010)

Mechanism of Xanthine Oxidase inhibition by 4-methylthiazole-5-carboxylic acid derivatives.

Oncological Targeting: MUC1 Oncoprotein Inhibition

Mechanistic Causality

Beyond metabolic disorders, the 4-methylthiazole-5-carboxylic acid scaffold has shown remarkable promise in oncology, specifically in targeting breast adenocarcinomas. Mucin 1 (MUC1) is a heavily glycosylated transmembrane oncoprotein that is aberrantly overexpressed in over 90% of breast cancers. It acts as a signaling hub, promoting cell survival, proliferation, and metastasis.

Researchers have successfully synthesized novel derivatives of 4-methylthiazole-5-carboxylic acid that exhibit high-affinity binding to the MUC1 cytoplasmic domain. Molecular docking studies reveal that the spatial geometry of the methylthiazole core, combined with specific esterification or amidation at the C5-carboxylic acid, allows these compounds to disrupt MUC1-mediated survival signaling, inducing apoptosis in MDA-MB-231 breast cancer cell lines ().

Self-Validating Protocol: In Vitro Cytotoxicity (MTT) Assay

To evaluate the anti-cancer efficacy of these derivatives, a colorimetric MTT assay is the gold standard. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, causal link between absorbance and the number of viable, metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Harvest MDA-MB-231 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Aspirate the media. Apply 4-methylthiazole-5-carboxylic acid derivatives diluted in fresh media at varying concentrations (e.g., 1, 10, 50, 100 μM).

  • Internal Validation Controls:

    • Vehicle Control: Cells treated with the maximum concentration of DMSO used in the test wells (must be ≤0.1% ). Causality: Proves that observed cytotoxicity is due to the compound, not the solvent.

    • Media Blank: Wells containing only media and MTT (no cells). Causality: Accounts for the background absorbance of phenol red and spontaneous MTT reduction.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This specific timeframe allows healthy mitochondria to reduce the dye without over-saturating the signal.

  • Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 150 μL of pure DMSO to each well. Agitate on a plate shaker for 10 minutes. Causality: Formazan is highly hydrophobic; DMSO completely solubilizes the crystals to create a homogenous optical solution.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. Calculate cell viability as a percentage of the vehicle control.

MTT_Workflow Step1 1. Seed MDA-MB-231 Cells (96-well plate, 5x10^3 cells/well) Step2 2. Compound Treatment (Dose-response gradient, 48h) Step1->Step2 Step3 3. Add MTT Reagent (Incubate 4h at 37°C) Step2->Step3 Step4 4. Solubilize Formazan (Add DMSO, dissolve crystals) Step3->Step4 Step5 5. Spectrophotometry (Measure Absorbance at 570 nm) Step4->Step5

Self-validating in vitro MTT cell viability assay workflow for anticancer screening.

Conclusion

The 4-methylthiazole-5-carboxylic acid hydrochloride scaffold is a master key in medicinal chemistry. By understanding the precise causality of its structural components—specifically how the C5-carboxylic acid anchors into metalloenzymes like Xanthine Oxidase, and how the substituted thiazole core disrupts oncoprotein signaling like MUC1—researchers can rationally design highly potent, next-generation therapeutics. Strict adherence to self-validating in vitro protocols ensures that the biological activity derived from these syntheses is both accurate and translatable to in vivo models.

References

  • Title: 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers Source: Archiv der Pharmazie (2017) URL: [Link]

  • Title: Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents Source: Bioorganic & Medicinal Chemistry Letters (2014) URL: [Link]

  • Title: "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats Source: Biomedicine & Pharmacotherapy (2017) URL: [Link]

Protocols & Analytical Methods

Method

Using 4-Methylthiazole-5-carboxylic acid hydrochloride as a pharmaceutical intermediate

Application Note: 4-Methylthiazole-5-carboxylic Acid Hydrochloride in Advanced Pharmaceutical Synthesis Executive Summary & Mechanistic Grounding 4-Methylthiazole-5-carboxylic acid (CAS 20485-41-0) and its hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methylthiazole-5-carboxylic Acid Hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary & Mechanistic Grounding

4-Methylthiazole-5-carboxylic acid (CAS 20485-41-0) and its hydrochloride salt form (4-MTCA·HCl) are highly versatile heterocyclic building blocks in medicinal chemistry[1][2]. The thiazole pharmacophore is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding, dipole-dipole interactions, and π -stacking within biological targets.

From a synthetic standpoint, utilizing the hydrochloride salt form (4-MTCA·HCl) provides a distinct operational advantage. The basic nitrogen on the thiazole ring can interfere with electrophilic activation steps or cause unwanted dimerization. The HCl salt protonates this nitrogen, deactivating the ring to electrophilic attack and directing reactivity exclusively to the carboxylic acid moiety during aggressive transformations (e.g., acyl chloride formation)[3][4].

Key Pharmaceutical Applications

Synthesis of Cefditoren Pivoxil Intermediates

Cefditoren pivoxil is a broad-spectrum, third-generation cephalosporin antibiotic. A critical building block for its side chain is 4-methyl-5-formylthiazole. 4-MTCA·HCl is directly converted to this aldehyde via a Rosenmund reduction of its corresponding acid chloride[4]. The use of a moderated catalyst (Pd/BaSO4) ensures the reduction stops precisely at the aldehyde stage without over-reducing to the alcohol.

Development of MUC1 Oncoprotein Inhibitors

Mucin 1 (MUC1) is an oncoprotein highly overexpressed in breast adenocarcinoma (e.g., MDA-MB-231 cell lines). 4-MTCA·HCl serves as the core scaffold for synthesizing potent MUC1 inhibitors. By activating the carboxylic acid and coupling it with various amines or alcohols in the presence of triethylamine, researchers can generate diverse libraries of bioactive thiazole derivatives[3][5].

Physicochemical Profiling & Quantitative Data

To ensure rigorous analytical tracking during synthesis, the following physicochemical parameters and expected reaction metrics are provided for the baseline scaffold.

Table 1: Physicochemical Properties and Reaction Metrics of 4-MTCA

ParameterValue / DescriptionReference
Molecular Formula C5H5NO2S (Free base)[6]
Monoisotopic Mass 143.0041 Da[6]
Melting Point 250 - 287 °C (Decomposes)[2][7]
Predicted [M+H]+ (m/z) 144.01138[6]
Typical Activation Yield >95% (Acyl chloride intermediate)[4]
Rosenmund Reduction Yield 75 - 82% (using 5 μm Pd/BaSO4)[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Methyl-5-formylthiazole (Cefditoren Intermediate)

Objective: Conversion of 4-MTCA·HCl to the corresponding aldehyde via acid chloride activation and moderated hydrogenation. Causality & Design: Thionyl chloride acts as both the solvent and the chlorinating agent. The excess must be strictly removed under reduced pressure to prevent catalyst poisoning in the subsequent step. Barium sulfate is chosen as the support for Palladium because its low surface area inherently moderates the Pd activity, preventing the over-reduction of the newly formed aldehyde[4].

Step-by-Step Methodology:

  • Activation: Suspend 1.5 g of 4-MTCA·HCl in 10 mL of anhydrous thionyl chloride (SOCl 2​ ) in a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube[4].

  • Reflux: Heat the mixture to reflux (approx. 75°C) for 2 hours. The suspension will gradually become a clear, dark solution as the acid chloride forms.

  • Concentration: Distill off the excess SOCl 2​ under reduced pressure.

    • Self-Validation Check: The resulting crude 4-methylthiazole-5-carbonyl chloride should appear as a viscous oil or low-melting solid. Do not purify further to avoid hydrolysis.

  • Hydrogenation Setup: Dissolve the crude acid chloride in 30 mL of anhydrous xylene. Add 0.3 g of Pd/BaSO4 catalyst (5 μm particle size, 7.5% Pd content)[4].

  • Reduction: Heat the mixture to 140°C while bubbling dry hydrogen gas (H 2​ ) through the solution.

    • Self-Validation Check: Monitor the effluent gas for HCl evolution using moist pH paper held at the vent.

  • Completion & Workup: Once HCl evolution ceases (typically 4-6 hours), cool the reaction, filter the catalyst through a Celite pad, and concentrate the filtrate under vacuum to yield 4-methyl-5-formylthiazole.

Protocol B: Synthesis of Thiazole Amides for MUC1 Inhibition

Objective: Amidation of 4-MTCA·HCl to generate anti-breast cancer derivatives. Causality & Design: Triethylamine (TEA) is critical in this workflow. It serves a dual purpose: neutralizing the hydrochloride salt of the starting material (liberating the free basic nitrogen) and acting as an acid scavenger for the HCl generated during the nucleophilic acyl substitution, thereby driving the reaction forward[3].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Follow Steps 1-3 from Protocol A to generate the crude acid chloride.

  • Amine Preparation: In a separate flask, dissolve 1.1 equivalents of the target primary or secondary amine in anhydrous dichloromethane (DCM) and add 3.0 equivalents of TEA[3].

  • Coupling: Cool the amine solution to 0°C in an ice bath. Slowly add the crude acid chloride (dissolved in a minimal amount of DCM) dropwise to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1); the complete disappearance of the amine spot indicates reaction completion.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and evaporate to obtain the crude amide. Purify via column chromatography[3][5].

Pathway Visualization

G Start 4-MTCA·HCl (Starting Material) Step1 Activation (SOCl2) Reflux, 2h Start->Step1 HCl stabilization AcidChloride 4-Methylthiazole-5- carbonyl chloride Step1->AcidChloride PathA Rosenmund Reduction (Pd/BaSO4, H2, Xylene) AcidChloride->PathA PathB Amidation (R-NH2) TEA, DCM AcidChloride->PathB ProductA 4-Methyl-5-formylthiazole (Cefditoren Intermediate) PathA->ProductA Yield: ~75-80% ProductB Thiazole Amide Derivatives (MUC1 Inhibitors) PathB->ProductB Yield: ~60-85%

Synthetic divergence of 4-MTCA·HCl into Cefditoren intermediates and MUC1 oncoprotein inhibitors.

Sources

Application

Application Note: Amide Coupling Strategies for 4-Methylthiazole-5-carboxylic Acid Hydrochloride in Medicinal Chemistry

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, stoichiometric optimization, and self-validating protocols for heteroaromatic hydrochloride salts....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, stoichiometric optimization, and self-validating protocols for heteroaromatic hydrochloride salts.

Introduction & Scope

4-Methylthiazole-5-carboxylic acid is a highly versatile heteroaromatic building block prominently featured in the development of kinase inhibitors and xanthine oxidase inhibitors [1]. In commercial and synthetic settings, this reagent is frequently supplied as a hydrochloride (HCl) salt to enhance its stability and handling properties.

However, the presence of the HCl counterion introduces specific stoichiometric and mechanistic challenges during amide bond formation. If the acidic microenvironment is not properly managed, coupling reagents will fail to activate the carboxylic acid, and the incoming amine will be protonated, rendering it non-nucleophilic. This application note details field-proven methodologies to successfully navigate these challenges.

Mechanistic Insights & Stoichiometric Causality

The fundamental principle of a successful amide coupling relies on the generation of a highly reactive active ester intermediate. When utilizing 4-methylthiazole-5-carboxylic acid hydrochloride, the reaction parameters must be adjusted to account for both the electronic nature of the thiazole ring and the HCl salt.

  • The Causality of Base Addition: In standard couplings, a tertiary amine base (e.g., DIPEA or TEA) is used to deprotonate the carboxylic acid. When using an HCl salt substrate, an additional 1.0 equivalent of base is strictly required to neutralize the HCl counterion. Failure to neutralize the system prevents the formation of the carboxylate anion, which is the prerequisite nucleophile needed to attack the coupling reagent (e.g., HATU or EDC) [2].

  • Electronic Effects of the Thiazole Ring: The thiazole moiety is electron-withdrawing. While this slightly increases the electrophilicity of the resulting active ester (facilitating faster amine attack), it also makes the active ester more susceptible to hydrolysis if aqueous base is introduced prematurely. Therefore, strictly anhydrous conditions during the activation phase are critical.

Workflow Visualization

To ensure a self-validating process, the reaction must proceed sequentially: neutralization, activation, and amine addition.

G Start 4-Methylthiazole-5-carboxylic acid HCl Base Neutralization Phase (+ 1.0 eq DIPEA) Start->Base Deprotonation Activation Carboxylic Acid Activation (HATU or EDC/HOBt) Base->Activation Base-free acid ActiveEster Active Ester Intermediate (OAt or OBt ester) Activation->ActiveEster Coupling Reagent Amine Amine Addition Phase (Primary/Secondary Amine) ActiveEster->Amine Nucleophilic Attack Product Thiazole-5-carboxamide Target Product Amine->Product Amide Bond Formation

Mechanistic workflow for the amide coupling of thiazole-5-carboxylic acid hydrochloride salts.

Reagent Selection and Quantitative Data

The choice of coupling reagent dictates the reaction kinetics, the handling of electron-deficient amines, and the downstream purification strategy [3].

Table 1: Comparative Coupling Conditions for 4-Methylthiazole-5-carboxylic Acid HCl

ParameterProtocol A: HATU / DIPEAProtocol B: EDC·HCl / HOBt / DIPEA
Activation Reagent HATU (1.2 - 1.5 eq)EDC·HCl (1.5 eq) + HOBt (1.2 eq)
Total Base Required 3.5 - 4.0 eq (Accounts for HCl)4.0 - 5.0 eq (Accounts for HCl)
Reaction Kinetics Fast (1 - 4 hours)Moderate (12 - 18 hours)
Typical Yield >85%70 - 80%
Byproduct Profile Tetramethylurea (Requires chromatography)Water-soluble urea (Aqueous workup)
Optimal Application Discovery chemistry, hindered aminesProcess scale-up, standard amines

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Chemistry)

This method utilizes HATU to form a highly reactive OAt-ester. It is the method of choice when coupling the thiazole carboxylic acid to sterically hindered or weakly nucleophilic amines.

Step-by-Step Methodology:

  • Substrate Solubilization & Neutralization: Suspend 4-Methylthiazole-5-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (2.0 eq) dropwise at room temperature.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, while the second equivalent ensures a basic environment.

    • Self-Validation: The cloudy suspension will transition to a clear solution as the insoluble HCl salt is converted to the soluble carboxylate anion.

  • Pre-Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) in one single portion. Stir for 15–20 minutes.

    • Self-Validation: The solution will typically develop a pale yellow tint, visually confirming the formation of the OAt-active ester.

  • Amine Coupling: Dissolve the target amine (1.1 eq) in a minimal volume of DMF with additional DIPEA (1.5 eq). Add this solution dropwise to the activated ester mixture.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. The active ester mass should be completely consumed within 1–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality of LiCl Wash: Wash the combined organic layers with 5% aqueous LiCl (3x). DMF is highly water-miscible but partitions into ethyl acetate. The LiCl alters the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing solvent contamination.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Scalable Coupling using EDC/HOBt (Process Development)

This protocol avoids the expensive and difficult-to-remove tetramethylurea byproduct generated by HATU, making it ideal for scale-up and process chemistry.

Step-by-Step Methodology:

  • Reagent Mixing: To a round-bottom flask, add 4-Methylthiazole-5-carboxylic acid hydrochloride (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (0.2 M concentration).

  • Neutralization: Add DIPEA (4.0 eq) dropwise.

    • Causality: A large excess of base is required here because both the starting material and the EDC coupling reagent are supplied as HCl salts. This ensures the pH remains slightly basic to maintain amine nucleophilicity.

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.5 eq) portion-wise to control any mild exotherm.

  • Propagation: Stir the mixture at room temperature for 12–18 hours.

  • Aqueous Workup (Self-Validating): Dilute the mixture with additional DCM.

    • Wash with 1N HCl (2x). Causality: This selectively protonates unreacted amine, DIPEA, and the EDC urea byproduct, driving them into the aqueous layer.

    • Wash with saturated NaHCO₃ (2x). Causality: This removes unreacted carboxylic acid and HOBt.

    • Self-Validation: A successful workup is confirmed by the absence of the EDC urea byproduct mass (m/z 131) in the LC-MS of the final organic layer.

  • Isolation: Wash with brine, dry over MgSO₄, and concentrate to yield the highly pure amide product.

Troubleshooting & Quality Control

  • Incomplete Conversion (Stalled Reaction): If LC-MS analysis shows unreacted carboxylic acid but no active ester formation, the system is likely too acidic. Verify that the extra equivalent of DIPEA was added to account for the HCl salt of the starting material.

  • Epimerization / Product Hydrolysis: While the thiazole ring is generally stable, prolonged exposure to strong aqueous bases (e.g., NaOH or KOH) during workup can hydrolyze the newly formed amide bond. Always utilize mild aqueous washes (e.g., NaHCO₃) to preserve the integrity of the thiazole-5-carboxamide product.

References

  • Title: 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat Amide Impurity) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) / PMC URL: [Link]

Method

Preclinical In Vivo Evaluation Protocols for 4-Methylthiazole-5-Carboxylic Acid Hydrochloride Derivatives

Content Type: Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Executive Summary & Physicochemical Rationale 4-Methylthiazole-5-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals

Executive Summary & Physicochemical Rationale

4-Methylthiazole-5-carboxylic acid (CAS 20485-41-0) serves as a highly versatile pharmacophore scaffold in medicinal chemistry, frequently utilized to synthesize biologically active molecules[1]. While the free acid form is standard for in vitro synthesis, transitioning these derivatives to in vivo models presents significant pharmacokinetic challenges. The lipophilic nature of the thiazole ring often results in poor aqueous solubility and erratic gastrointestinal absorption[2].

The Causality of Salt Selection: To overcome this, formulating the compound as a hydrochloride (HCl) salt is a critical experimental choice. The HCl salt lowers the local microenvironmental pH upon dissolution, rapidly increasing the hydration sphere around the molecule. This ensures a uniform concentration gradient for intestinal absorption when administered via oral gavage, directly reducing inter-subject variability (standard deviation) in rodent cohorts and preventing false-negative efficacy readouts.

This application note provides a self-validating framework for evaluating the in vivo efficacy of 4-methylthiazole-5-carboxylic acid HCl derivatives, focusing on their established pharmacological roles in3[3] and 4[4].

Experimental Workflow & Mechanism of Action

Workflow A Thiazole HCl Scaffold (Synthesis & Formulation) B Aqueous Vehicle (0.5% CMC / Saline) A->B Dissolution C STZ-Diabetic Rat Model (Metabolic Assay) B->C Oral Gavage D MDA-MB-231 Xenograft (Oncology Assay) B->D I.P. Injection E Metabolic Profiling (Lipids, Insulin, ROS) C->E 28-Day Protocol F Tumor Regression (Volume, Ki-67, TUNEL) D->F 21-Day Protocol

In vivo pharmacological workflow for 4-methylthiazole-5-carboxylic acid HCl derivatives.

Mechanism T Thiazole Derivative ROS Oxidative Stress T->ROS Inhibits MUC1 MUC1 Oncoprotein T->MUC1 Antagonizes NFKB NF-κB Pathway T->NFKB Suppresses ROS->NFKB Activates APOP Tumor Apoptosis MUC1->APOP Blocks INS Insulin Sensitivity NFKB->INS Impairs

Dual mechanism of action: Metabolic restoration and oncological suppression by thiazole scaffolds.

Protocol A: Metabolic Syndrome & Insulin Sensitivity Assay

Derivatives of the 4-methylthiazole scaffold, such as 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, have demonstrated profound abilities to ameliorate hyperlipidemia and restore insulin sensitivity[3].

Causality of the STZ Model

Streptozotocin (STZ) is selected because its structural similarity to glucose allows it to selectively enter pancreatic β-cells via the GLUT2 transporter. Once internalized, it causes targeted DNA alkylation and β-cell necrosis. This creates a highly reproducible, non-genetic model of hypoinsulinemia and hyperglycemia, providing a rigorous environment to test the insulin-sensitizing properties of thiazole derivatives[3].

Self-Validating System Strategy
  • Sham Control: Citrate buffer only (Validates baseline health).

  • Disease Control: STZ + 0.5% CMC vehicle (Validates successful disease induction).

  • Positive Control: STZ + Rosiglitazone (Validates assay sensitivity to known insulin sensitizers).

Step-by-Step Methodology
  • Acclimation & Baseline: Acclimate male Wistar rats (180–200 g) under standard laboratory conditions for 7 days. Fast the subjects for 12 hours and record baseline fasting blood glucose (FBG) via tail vein prick using a calibrated glucometer.

  • Disease Induction: Administer a single intraperitoneal (i.p.) injection of STZ (50 mg/kg). Critical Step: STZ must be dissolved in freshly prepared, cold 0.1 M citrate buffer (pH 4.5) immediately before injection. STZ degrades rapidly at physiological pH; the acidic buffer ensures the active alkylating agent reaches the systemic circulation intact.

  • Confirmation of Pathology: At 72 hours post-induction, measure FBG. Include only rats exhibiting FBG > 250 mg/dL in the efficacy phase to ensure uniform disease severity across cohorts.

  • Dosing Regimen: Randomize validated diabetic rats into treatment groups (n=8). Administer the 4-methylthiazole-5-carboxylic acid HCl derivative (e.g., 25 mg/kg and 50 mg/kg) via oral gavage daily for 28 days. Suspend the compound in 0.5% carboxymethyl cellulose (CMC) to maintain a homogenous suspension.

  • Biomarker Harvesting: On day 29, euthanize subjects via CO₂ asphyxiation. Collect blood via cardiac puncture. Centrifuge at 3000 rpm for 15 minutes to isolate serum for lipid profiling (Triglycerides, LDL, HDL) and inflammatory markers (TNF-α, IL-6). Excise the liver and pancreas, snap-freeze in liquid nitrogen, and process for oxidative stress assays (Superoxide Dismutase [SOD], Catalase[CAT], Malondialdehyde [MDA])[3].

Protocol B: Anti-Tumor Efficacy Assay

Functionalized 4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of mucin (MUC1) oncoproteins, making them highly relevant for targeted breast cancer therapy[4].

Causality of the Xenograft Model

The MDA-MB-231 cell line is a triple-negative breast cancer (TNBC) model that heavily expresses MUC1. Utilizing an athymic nude mouse xenograft allows researchers to observe the direct anti-proliferative and pro-apoptotic effects of the thiazole derivative without interference from a functional murine adaptive immune system[4].

Self-Validating System Strategy
  • Vehicle Control: Saline + Matrigel (Validates uninhibited exponential tumor growth).

  • Positive Control: Paclitaxel (10 mg/kg i.p.) (Validates the maximum expected therapeutic window).

Step-by-Step Methodology
  • Cell Preparation: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence. Resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to achieve a final concentration of 1×107 cells/mL. Causality: Matrigel provides a localized extracellular matrix scaffold, preventing cell dispersion and significantly improving initial tumor take rates.

  • Implantation: Inject 0.1 mL ( 1×106 cells) subcutaneously into the right flank of female athymic nude mice (BALB/c-nu, 6–8 weeks old).

  • Tumor Monitoring & Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the standard ellipsoid formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 100–150 mm³ (typically 10–14 days post-injection), randomize mice into treatment groups (n=8).

  • Dosing: Administer the thiazole HCl derivative (e.g., 10 mg/kg and 30 mg/kg) via i.p. injection every other day for 21 days.

  • Endpoint Analysis: At day 21 post-randomization, euthanize the mice and carefully excise the tumors. Weigh the tumors immediately to validate in vivo caliper measurements. Fix half of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry (Ki-67 to quantify proliferation; TUNEL assay to quantify apoptosis).

Quantitative Data Summaries

Table 1: Expected Pharmacodynamic Shifts in STZ-Diabetic Rats (Protocol A)

BiomarkerVehicle (Diabetic)Thiazole DerivativePositive ControlCausality / Implication
Fasting Blood Glucose > 300 mg/dL↓ 40-50%↓ 55%Restoration of peripheral glucose uptake.
Serum Insulin Severely Depleted↑ 2-fold↑ 2.5-foldProtection of surviving β-cells from ROS.
TNF-α / IL-6 Highly Elevated↓ 60%↓ 65%Suppression of NF-κB inflammatory signaling.
Hepatic MDA Elevated (Lipid Perox.)↓ 45%↓ 50%Direct scavenging of reactive oxygen species.

Table 2: Tumor Regression Metrics in MDA-MB-231 Xenografts (Protocol B)

MetricVehicle (Control)Thiazole DerivativePositive ControlMeasurement Tool
Tumor Volume (Day 21) ~800 - 1000 mm³~350 - 450 mm³~250 mm³Digital Calipers
Tumor Weight ~0.9 g~0.4 g~0.25 gAnalytical Balance
Ki-67 Index > 80% positive< 40% positive< 20% positiveImmunohistochemistry
Apoptotic Index < 5% (TUNEL+)> 35% (TUNEL+)> 50% (TUNEL+)TUNEL Assay

References

  • Title: 4-Methylthiazole-5-carboxylic acid - Chem-Impex Source: chemimpex.com URL: [1]

  • Title: "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed Source: nih.gov URL: [3]

  • Title: 4-Methylthiazole-5-carboxylic acid 97 20485-41-0 - Sigma-Aldrich Source: sigmaaldrich.com URL: [2]

  • Title: Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed Source: nih.gov URL: [4]

Sources

Application

Advanced Application Notes &amp; Protocols: 4-Methylthiazole-5-Carboxylic Acid Hydrochloride in Organic Synthesis

Introduction 4-Methylthiazole-5-carboxylic acid (and its hydrochloride salt, CAS: 31731-23-4 / 20485-41-0) is a highly versatile heterocyclic building block. The presence of the electron-rich thiazole ring coupled with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methylthiazole-5-carboxylic acid (and its hydrochloride salt, CAS: 31731-23-4 / 20485-41-0) is a highly versatile heterocyclic building block. The presence of the electron-rich thiazole ring coupled with a reactive carboxylic acid moiety makes it an ideal scaffold for molecular linking, fragment-based drug discovery, and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. This technical guide provides detailed protocols and mechanistic insights into its three primary synthetic applications: Rosenmund reduction for API intermediates, amide coupling for therapeutic discovery, and automatable esterification.

Section 1: Synthesis of API Intermediates via Rosenmund Reduction

Causality & Expert Insight: 4-Methyl-5-formylthiazole is a critical intermediate in the synthesis of Cefditoren pivoxil, a third-generation broad-spectrum cephalosporin antibiotic[2]. Traditional methods for synthesizing this aldehyde involve oxidizing alcohol derivatives with toxic reagents (CrO3, MnO2) or reducing esters with expensive hydrides (LiAlH4)[2]. A more scalable, eco-friendly approach involves converting 4-methylthiazole-5-carboxylic acid to its corresponding acid chloride, followed by a palladium-catalyzed Rosenmund reduction[2]. The use of Pd/BaSO4 is a deliberate mechanistic choice; the barium sulfate support acts as a mild poison to the palladium catalyst, purposefully dampening its reactivity to prevent the over-reduction of the newly formed aldehyde into an unwanted alcohol[2].

G A 4-Methylthiazole-5- carboxylic acid C Acid Chloride Intermediate A->C Reflux, 2h B Thionyl Chloride (SOCl2) B->C E 4-Methyl-5- formylthiazole C->E Xylene, 140°C D Pd/BaSO4 + H2 (Rosenmund Reduction) D->E F Cefditoren Pivoxil (API) E->F Multi-step Synthesis

Synthetic pathway from 4-Methylthiazole-5-carboxylic acid to Cefditoren Pivoxil.

Protocol 1: Eco-Friendly Preparation of 4-Methyl-5-formylthiazole
  • Acid Chloride Formation : Add 1.5 g of 4-methylthiazole-5-carboxylic acid to a round-bottom flask containing 10 mL of thionyl chloride (SOCl2)[2].

  • Reflux : Heat the mixture to reflux for 2 hours. The SOCl2 acts as both the solvent and the chlorinating agent, driving the conversion via a chlorosulfite intermediate[2].

  • Distillation : Distill off the excess SOCl2 under reduced pressure to isolate the 4-methylthiazole-5-carboxylic acid chloride[2]. Use immediately without further purification to prevent hydrolysis[2].

  • Hydrogenation (Rosenmund Reduction) : Dissolve the newly prepared acid chloride in 30 mL of xylene[2]. Add Pd/BaSO4 catalyst (5 μm, 7.5% Pd)[2].

  • Reaction : Heat the mixture to 140 °C while continuously passing hydrogen gas through the solution[2]. Monitor via TLC (petroleum ether:acetone = 3:1)[2].

  • Workup : Upon completion, filter the catalyst[2]. Extract the filtrate with 10% HCl (3 × 30 mL)[2]. Neutralize the aqueous layer to pH 8 using sodium carbonate, then extract with chloroform (3 × 30 mL)[2]. Distill the chloroform to yield the pure aldehyde[2].

Section 2: Amide Coupling in Drug Discovery (Anti-Cancer & Antimalarial)

Causality & Expert Insight: The carboxylic acid group of the thiazole scaffold is frequently derivatized into carboxamides to explore structure-activity relationships (SAR)[3]. Thiazole carboxamides have been identified as potent inhibitors of mucin oncoproteins in breast cancer (MDA-MB-231 cell lines)[3] and as selective antimalarial agents[4]. For unhindered amines, standard Schotten-Baumann conditions are highly effective[4]. The addition of catalytic DMF during activation forms a highly reactive Vilsmeier-Haack intermediate, drastically accelerating acid chloride formation[4]. During coupling, triethylamine (NEt3) is strictly required as an acid scavenger to neutralize the HCl byproduct, preventing amine protonation and driving the reaction to completion[4].

Quantitative Data: SAR of Thiazole Carboxamide Derivatives

The following table summarizes the biological activity of various 4-methylthiazole-5-carboxamide derivatives based on recent SAR studies[3][4].

Derivative ScaffoldTarget / Disease ModelAmine SubstituentActivity MetricValue
4-Methylthiazole-5-carboxamideBreast Cancer (MDA-MB-231)Substituted AnilinesCell ViabilityHigh Potency (Inhibitor)[3]
4-Methylthiazole-5-carboxamideMalaria (P. falciparum)N-methylated aminesEC501.0 - 3.0 μM[4]
4-Methylthiazole-5-carboxamideMalaria (P. falciparum)Secondary (H-substituted) aminesEC50> 10.0 μM (Inactive)[4]
Protocol 2: General Schotten-Baumann Amidation for Thiazole Carboxamides
  • Activation : To a solution of 4-methylthiazole-5-carboxylic acid (1.0 equiv) in anhydrous THF/DCM, add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF[4].

  • Stirring : Allow the reaction to warm to 23 °C and stir for 30 minutes until gas evolution ceases[4].

  • Amine Addition : Evaporate the volatiles. Redissolve the crude acid chloride in anhydrous THF/DCM. Add the desired amine (1.2 equiv) and triethylamine (NEt3, 2.0 equiv) at 0 °C[4].

  • Coupling : Stir the mixture at 23 °C for 16 hours[4].

  • Purification : Dilute with ethyl acetate, wash thrice with brine, dry over sodium sulfate, and concentrate in vacuo[4]. Purify via flash column chromatography (hexanes/ethyl acetate)[4].

Section 3: Automatable Esterification and Cross-Coupling

Causality & Expert Insight: Beyond traditional condensation, 4-methylthiazole-5-carboxylic acid is utilized in modern, automatable esterification reactions[5]. By employing Katritzky salts (pyridinium salts derived from primary amines), the carboxylic acid can undergo a formal Sp3-O esterification[5]. This method repurposes primary amines into alkylating agents, allowing for the rapid generation of ester libraries without relying on toxic alkyl halides[5]. Potassium iodide (KI) is added to facilitate the reaction, acting as a mediator in the decomposition of the Katritzky salt, while rigorous degassing prevents oxidative quenching of the reactive intermediates[5].

G A 4-Methylthiazole-5- carboxylic acid E Thermal Activation (80°C, 22h) A->E B Katritzky Salt (Alkylating Agent) B->E C Potassium Iodide (KI) Catalyst C->E D Degassed Solvent (Dioxane) D->E F Thiazole Ester Derivative E->F Formal Sp3-O Coupling

Automatable esterification of 4-methylthiazole-5-carboxylic acid via Katritzky salts.

Protocol 3: Automatable Esterification via Katritzky Salts
  • Preparation : To an oven-dried reaction vial equipped with a stir bar, add 4-methylthiazole-5-carboxylic acid (0.2 mmol, 1.0 equiv), the appropriate Katritzky salt (1.0 equiv), and potassium iodide (KI, 1.0 equiv)[5].

  • Inert Atmosphere : Cap the vial, evacuate, and backfill with N2 gas three times to ensure an oxygen-free environment[5].

  • Solvent Addition : Inject degassed dioxane (130 µL for a 0.25 M concentration) via syringe[5].

  • Reaction : Heat the mixture to 80 °C with vigorous stirring for 22 hours[5].

  • Workup : Cool to room temperature. Dilute the mixture with 3 mL of EtOAc and partition between 10 mL of EtOAc and 10 mL of saturated aqueous sodium sulfate[5]. Extract the aqueous layer twice more with EtOAc (10 mL / 0.1 mmol)[5].

  • Isolation : Combine the organic layers, dry over sodium sulfate, and remove the solvent in vacuo[5]. Purify the resulting ester via silica gel chromatography (EtOAc/hexanes)[5].

Sources

Technical Notes & Optimization

Troubleshooting

How to dissolve 4-Methylthiazole-5-carboxylic acid hydrochloride in aqueous media

Troubleshooting and Dissolution Guide This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-Methylthiazole-5-carboxylic acid hydrochloride. Here,...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting and Dissolution Guide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-Methylthiazole-5-carboxylic acid hydrochloride. Here, we address common challenges encountered when dissolving this compound in aqueous media, offering troubleshooting advice and detailed protocols to ensure experimental success. Our approach is grounded in chemical principles to provide not just methods, but a foundational understanding of the compound's behavior in solution.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Methylthiazole-5-carboxylic acid hydrochloride in water. Is it not water-soluble?

While the hydrochloride salt form generally enhances water solubility compared to the freebase, complete dissolution of 4-Methylthiazole-5-carboxylic acid hydrochloride in neutral water can be challenging. This is due to the molecule's complex acid-base chemistry. The compound possesses both a weakly acidic carboxylic acid group and a thiazolium cation. In neutral water, the compound may exist in a zwitterionic form or as a mixture of species, which can limit its solubility. For optimal dissolution, pH adjustment is typically required.

Q2: What is the recommended starting pH for dissolving this compound?

To fully dissolve 4-Methylthiazole-5-carboxylic acid hydrochloride, it is generally recommended to start with a basic pH. By adjusting the pH to be approximately 2 pH units above the pKa of the carboxylic acid group, the molecule will be deprotonated to its more soluble carboxylate form. While the exact pKa can vary, for a typical carboxylic acid, starting with a pH of 7.5-8.5 is a good strategy.

Q3: Can I use buffers to dissolve 4-Methylthiazole-5-carboxylic acid hydrochloride?

Yes, using a buffer system is highly recommended, especially if you need to maintain a stable pH for your experiment. Common biological buffers such as phosphate-buffered saline (PBS) or Tris buffer can be effective. The choice of buffer will depend on the downstream application and the desired final pH of the solution.

Q4: Will heating the solution help with dissolution?

Gentle heating can aid in the dissolution process. However, it is crucial to be cautious as excessive heat can potentially lead to the degradation of the compound. If you choose to heat the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always assess the stability of the compound at elevated temperatures for your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy solution or visible precipitate after adding the compound to water. The pH of the solution is close to the isoelectric point of the compound, minimizing its solubility.Adjust the pH of the solution. For acidic compounds like this, increasing the pH to a basic range (e.g., pH 8.0) will deprotonate the carboxylic acid, increasing solubility. Alternatively, decreasing the pH further (e.g., pH < 2) will ensure the carboxylic acid remains protonated while the thiazole nitrogen is protonated, which might also enhance solubility, though this is less common for carboxylic acids.
The compound dissolves initially but precipitates out over time. The solution is supersaturated, or the pH of the solution has shifted. This can happen if the solution is not buffered.Prepare the solution in a suitable buffer to maintain a stable pH. If the issue persists, consider preparing a more dilute stock solution.
The solution has a yellow or brown tint. This could indicate degradation of the compound, possibly due to exposure to light, high temperatures, or an inappropriate pH.Prepare fresh solutions and store them protected from light. Avoid prolonged heating. If possible, degas the solvent to remove dissolved oxygen, which can contribute to oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Basic Buffer

This protocol is designed for applications where a basic pH is acceptable.

  • Calculate the required mass: Determine the mass of 4-Methylthiazole-5-carboxylic acid hydrochloride needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight: 193.63 g/mol )

  • Prepare the buffer: Prepare a 50 mM Tris buffer and adjust the pH to 8.0 using 1 M HCl.

  • Dissolve the compound: Add the calculated mass of the compound to the appropriate volume of the pH 8.0 Tris buffer.

  • Facilitate dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath for 10-15 minutes.

  • Final check: Once dissolved, ensure the solution is clear. If needed, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, store at 4°C.

Protocol 2: pH Adjustment for Dissolution

This workflow illustrates the decision-making process for dissolving the compound.

Caption: Workflow for dissolving 4-Methylthiazole-5-carboxylic acid hydrochloride.

Chemical Equilibria in Solution

The solubility of 4-Methylthiazole-5-carboxylic acid hydrochloride is governed by its acid-base equilibria in solution. The following diagram illustrates the different species present at various pH ranges.

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Mid pH (e.g., 3-6) cluster_high_ph High pH (e.g., > 7.5) A Cationic Form (Protonated Thiazole and Carboxylic Acid) Highly Soluble B Zwitterionic/Neutral Form (Protonated Thiazole, Deprotonated Carboxylic Acid) Low Solubility A->B Increase pH B->A Decrease pH C Anionic Form (Deprotonated Carboxylic Acid) Highly Soluble B->C Increase pH C->B Decrease pH

Caption: pH-dependent species of 4-Methylthiazole-5-carboxylic acid.

References

  • PubChem Compound Summary: National Center for Biotechnology Information. PubChem Compound Summary for CID 2734341, 4-Methyl-1,3-thiazole-5-carboxylic acid hydrochloride. [Link]

Optimization

Best purification methods for 4-Methylthiazole-5-carboxylic acid hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 4-Methylthiazole-5-carboxylic acid hydrochloride. As a Senior Application Scientist, I have designed this guide to address the specific physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Methylthiazole-5-carboxylic acid hydrochloride. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with amphoteric heterocyclic compounds. Due to the basicity of the thiazole nitrogen and the polarity of the carboxylic acid moiety, standard purification templates often fail[1].

This center provides causality-driven troubleshooting, phase-appropriate solvent data, and self-validating protocols to ensure high-yield, high-purity recovery.

I. Purification & Salt Formation Workflow

PurificationWorkflow A Crude Reaction Mixture (Ester + Impurities) B Alkaline Hydrolysis (NaOH, pH 10) A->B Hydrolyze Ester C Charcoal Filtration (Removes Tarry Byproducts) B->C Decolorize D Acidification (HCl, pH 2.5) Precipitates Free Base C->D Isolate Base E Anhydrous Dioxane + 4M HCl D->E Salt Formation F Recrystallization (EtOH / EtOAc) E->F Crude Salt G Pure HCl Salt F->G Final Polish

Workflow for the purification and salt formation of 4-Methylthiazole-5-carboxylic acid.

II. Troubleshooting Guides & FAQs

Q1: Why does my hydrochloride salt revert to the free base during recrystallization? Causality: The thiazole nitrogen is only weakly basic (pKa ~2.5). When the hydrochloride salt is heated in highly polar, protic solvents (like pure water or methanol), the solvent actively competes for the proton, leading to solvolysis[2]. The HCl dissociates into the solvent, and the less soluble free base precipitates upon cooling, leaving you with a mixed-phase product. Solution: Avoid pure protic solvents for the salt form. Utilize an aprotic anti-solvent system (e.g., Ethanol/Ethyl Acetate or Methanol/Diethyl Ether) under strictly anhydrous conditions to suppress dissociation.

TroubleshootingLogic Start Low Yield or Free Base Contamination? CheckSolvent Check Recrystallization Solvent Start->CheckSolvent Protic Highly Protic (e.g., 100% MeOH/H2O) CheckSolvent->Protic Yes Aprotic Aprotic Anti-solvent (e.g., EtOH/EtOAc) CheckSolvent->Aprotic No Solvolysis HCl Displacement (Solvolysis) Protic->Solvolysis Success Stable HCl Salt Maintained Aprotic->Success

Logical decision tree for troubleshooting HCl salt solvolysis during recrystallization.

Q2: My crude product from the Hantzsch synthesis is dark brown/black. How do I remove these tarry impurities? Causality: The standard synthesis involves reacting ethyl 2-chloroacetoacetate with thioformamide. Alpha-haloketones are highly reactive and prone to polymerization and degradation at elevated temperatures, generating dark, polymeric byproducts[3]. Solution: Purify the intermediate before salt formation. Convert the crude ester to the free carboxylic acid via alkaline hydrolysis (NaOH). While the sodium salt is highly soluble in water, the polymeric impurities are not. Perform an activated charcoal filtration on the alkaline aqueous phase before acidifying to precipitate the purified free base[4].

Q3: How can I accurately validate that I have the pure HCl salt and not a mixture of salt and free base? Causality: Standard reversed-phase HPLC utilizes buffered mobile phases (e.g., TFA or formic acid) which protonate the free base on-column, making the salt and free base indistinguishable by retention time. Solution: Implement a self-validating orthogonal approach:

  • 1H-NMR (DMSO-d6): Monitor the chemical shift of the thiazole C2-proton. In the free base, it appears around 8.9 ppm. In the intact hydrochloride salt, the strong electron-withdrawing effect of the protonated nitrogen shifts this peak downfield to >9.5 ppm.

  • Argentometric Titration: Use the Mohr method (AgNO3 titration with chromate indicator) to quantify the exact chloride mass percentage (Theoretical: ~19.7% Cl for the anhydrous salt).

III. Quantitative Data: Optimization of Recrystallization Solvents

To assist in solvent selection, the following table summarizes the thermodynamic recovery yields and phase stability of the HCl salt across various solvent matrices.

Solvent System (v/v)RatioSolvolysis RiskHCl Salt Recovery YieldProduct Purity (HPLC)
Water / Methanol1:1High (Free base formation)45% (Mixed phase)88.0%
Pure Ethanol100%Moderate62%94.5%
Ethanol / Ethyl Acetate1:3Low85%>99.0%
Methanol / Diethyl Ether1:4Very Low89%>99.5%

Note: Data reflects crystallization initiated at 60°C and cooled to 4°C at a rate of 0.5°C/min.

IV. Self-Validating Experimental Protocols

Protocol A: Isolation and Decolorization of the Free Base

Objective: Remove Hantzsch polymerization byproducts and isolate pure 4-Methylthiazole-5-carboxylic acid prior to salt formation[5].

  • Alkaline Hydrolysis: Suspend 10 g of crude ethyl 4-methylthiazole-5-carboxylate in 50 mL of Tetrahydrofuran (THF). Add 50 mL of 2M NaOH (aq). Stir at 40°C for 4 hours.

    • Self-Validation: Perform TLC (Hexane/EtOAc 3:1); the reaction is complete when the ester spot (Rf ~0.6) disappears entirely[6].

  • Phase Extraction: Remove THF under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (2 x 30 mL) to remove unreacted non-polar organics. Discard the organic layer.

  • Decolorization: Add 1.5 g of activated charcoal to the aqueous phase. Stir at 50°C for 30 minutes. Filter through a tightly packed Celite pad to yield a pale yellow or clear filtrate.

  • Acidification & Precipitation: Cool the filtrate to 0-5°C. Slowly add 6M HCl dropwise until the pH reaches 2.0-2.5 (the isoelectric precipitation point).

    • Causality: Dropping the pH below 1.0 will prematurely form the highly water-soluble HCl salt, drastically reducing your yield.

  • Filtration: Filter the white precipitate, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 50°C to constant weight.

Protocol B: Anhydrous Hydrochloride Salt Formation and Recrystallization

Objective: Convert the purified free base to the stable hydrochloride salt without inducing solvolysis[2].

  • Dissolution: Suspend 5.0 g of the purified free base from Protocol A in 30 mL of anhydrous ethanol under an inert nitrogen atmosphere.

  • Salt Formation: Slowly add 1.2 equivalents of 4M HCl in anhydrous dioxane (approx. 10.5 mL) while stirring at 0°C.

    • Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which drives solvolysis. The suspension will transition into a homogeneous solution as the salt forms.

  • Anti-Solvent Addition: Slowly add 90 mL of anhydrous ethyl acetate dropwise over 20 minutes. A fine white crystalline precipitate of the hydrochloride salt will begin to form.

  • Maturation & Filtration: Stir the suspension at 4°C for 2 hours to maximize crystal lattice formation. Filter rapidly under a nitrogen blanket (the salt is hygroscopic) and wash with cold diethyl ether (20 mL).

  • Vacuum Drying: Dry the crystals in a vacuum desiccator over P2O5 at room temperature for 24 hours.

    • Self-Validation: Perform Mohr titration to confirm chloride content matches the theoretical value.

V. References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: PMC (NIH) URL:[Link]

  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives Source: ResearchGate URL:[Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents Source: PubMed (NIH) URL:[Link]

  • Thiazole derivative - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

Preventing degradation of 4-Methylthiazole-5-carboxylic acid hydrochloride during storage

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. As drug development professionals, managing the physical and chemical integrity of early-stage compounds is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. As drug development professionals, managing the physical and chemical integrity of early-stage compounds is critical.

4-Methylthiazole-5-carboxylic acid hydrochloride presents a unique dual-challenge during storage: the hydrochloride salt is highly prone to moisture-induced degradation, while the thiazole-5-carboxylic acid core is susceptible to thermal decarboxylation. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, diagnose, and prevent degradation in your workflows.

Section 1: Moisture-Induced Degradation & Salt Disproportionation

Q: My batch of 4-Methylthiazole-5-carboxylic acid HCl has formed a hard, sticky cake after a month in standard storage. Why does this happen, and is the chemical integrity compromised? A: This physical change is a classic manifestation of hygroscopicity, a common trait of amine-hydrochloride salts[1]. When exposed to ambient relative humidity (RH), the HCl salt absorbs moisture, forming a localized saturated solution on the particle surface. Capillary bridges form between these particles, causing them to fuse into a "cake."

More critically, this moisture can trigger salt disproportionation —a solid-state reaction where the hydrochloride salt dissociates. Because the chloride counterion is volatile (as HCl gas), it can escape the localized moisture film, leaving behind the insoluble free base form of 4-methylthiazole-5-carboxylic acid[2]. Therefore, your chemical integrity is likely compromised, as the solubility and dissolution rate of the bulk powder will have permanently changed[3].

Q: How can I definitively diagnose if disproportionation has occurred versus simple moisture absorption (deliquescence)? A: Simple moisture absorption will present as a reversible weight gain. Disproportionation, however, alters the microenvironmental pH and the crystal lattice[2]. To diagnose this:

  • Slurry pH Test: Suspend 10 mg of the caked powder in 1 mL of DI water. If the pH is significantly higher than a fresh, pristine standard of the HCl salt, HCl gas has been lost.

  • X-Ray Powder Diffraction (XRPD): Analyze the sample for the emergence of new diffraction peaks corresponding to the free base crystalline phase.

Section 2: Thermal Stress & Decarboxylation

Q: During accelerated stability testing (40°C / 75% RH), we detected a new impurity via HPLC. GC-MS identified it as 4-methylthiazole (m/z 99). What is the mechanism here? A: You are observing thermal decarboxylation . Thiazole-5-carboxylic acids are highly susceptible to losing their carboxyl group as carbon dioxide when subjected to thermal stress[4]. Mechanistically, the bond connecting C4 and C5 in the thiazole ring is highly polarized. The electron-withdrawing nature of the nitrogen and sulfur atoms facilitates the formation of a reactive intermediate at the C5 position when heated, leading to the irreversible extrusion of CO2[5].

While intentional decarboxylation of this compound is typically driven at high temperatures (105°C–130°C)[4], prolonged exposure to 40°C during accelerated stability testing provides enough activation energy for trace degradation, especially when residual moisture acts as a catalytic medium[6].

Section 3: Quantitative Stability & Storage Data

To prevent the degradation pathways discussed above, storage conditions must be strictly controlled. Below is a summary of expected stability profiles based on ICH Q1A(R2) guidelines[6] and empirical salt stability data.

Storage ConditionTemp / RHExpected Physical StateChemical Stability (Retest)Primary Degradation Risk
Refrigerated (Long-term) 5°C ± 3°C / <10% RHFree-flowing powder> 24 monthsNone (Optimal Condition)
Room Temp (Intermediate) 25°C / 60% RHMinor clumping6 - 12 monthsMoisture absorption (Deliquescence)
Accelerated 40°C / 75% RHCaked / Discolored< 3 monthsDecarboxylation & Disproportionation

Section 4: Diagnostic & Mitigation Workflow

Use the following decision tree to diagnose and address storage issues rapidly.

Workflow Start Storage Issue Detected 4-Methylthiazole-5-carboxylic acid HCl Vis Visual Inspection Start->Vis Caking Clumping / Caking Vis->Caking Physical Change Purity Loss of Purity (HPLC) Vis->Purity Chemical Change Test1 Slurry pH & XRPD Caking->Test1 Investigate Moisture Test2 GC-MS / NMR Purity->Test2 Investigate Degradants Mech1 Salt Disproportionation (Free Base Formation) Test1->Mech1 pH shift / lattice change Mech2 Thermal Decarboxylation (4-Methylthiazole Formation) Test2->Mech2 Mass matches 99 m/z Sol1 Action: Desiccation & Inert Gas Purge Mech1->Sol1 Sol2 Action: Strict Cold Chain (2-8°C) Mech2->Sol2

Caption: Diagnostic workflow for identifying and mitigating storage-induced degradation pathways.

Section 5: Self-Validating Storage and Aliquoting Protocol

To ensure absolute trustworthiness in your API handling, do not rely on standard screw-cap vials. Implement this self-validating methodology to guarantee the integrity of your stock.

Step 1: Environmental Control & Pre-Conditioning

  • Causality: Minimizing ambient moisture prevents the formation of a localized saturated solution on the API surface, halting solution-mediated disproportionation[2].

  • Action: Transfer the bulk API container into a glovebox purged with Argon (maintain RH < 5%). Argon is heavier than air and effectively displaces oxygen and water vapor.

Step 2: Aliquoting with Static Control

  • Causality: Hygroscopic powders often carry static charges that cause them to adhere to container walls, exposing maximum surface area to trace moisture[1].

  • Action: Use an anti-static gun on all amber glass vials before weighing. Aliquot the powder into single-use quantities to prevent repeated opening of the bulk container.

Step 3: Tertiary Packaging

  • Causality: A single seal is insufficient for long-term cold storage, as temperature fluctuations cause pressure changes that pull humid air into the vial.

  • Action:

    • Seal the primary amber vial with PTFE tape.

    • Place the vial into a secondary moisture-barrier foil bag containing a color-indicating silica gel packet.

    • Heat-seal the foil bag.

Step 4: The Self-Validation Check (Critical)

  • Causality: You must objectively prove that your storage environment has not been breached over time.

  • Action: Prepare a "Blank Control" vial containing only 500 mg of pre-weighed, dried silica gel. Package it identically to your API and store it alongside your samples. Before using an API aliquot, weigh the Blank Control. If the blank's mass has increased by >1%, your packaging seal is compromised, and the API must be re-tested for disproportionation prior to use.

References

  • Decarboxylation method of heterocyclic carboxylic acid compounds (Patent CN109694343B). Google Patents. 4

  • Chemistry of the thiazoles . Indian Academy of Sciences. 5

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride . Benchchem. 1

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs . Semantic Scholar. 3

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion . ResearchGate. 2

  • Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products . ICH Guidelines.6

Sources

Optimization

Troubleshooting HPLC peak splitting for 4-Methylthiazole-5-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chromatographic challenges associated with 4-Methylthiazole-5-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chromatographic challenges associated with 4-Methylthiazole-5-carboxylic acid hydrochloride .

This compound presents unique analytical challenges due to its amphoteric nature (containing both a basic thiazole nitrogen and an acidic carboxylic acid) and its formulation as a hydrochloride salt. Below, you will find a diagnostic workflow, mechanistic Q&As, self-validating protocols, and quantitative data to resolve peak splitting permanently.

Diagnostic Workflow

Before altering your method, you must determine whether the peak splitting is a systemic hardware failure or a chemical incompatibility specific to the analyte[1].

Troubleshooting Start Peak Splitting Observed Scope Does it affect ALL peaks or just the Thiazole peak? Start->Scope All All Peaks Split Scope->All Single Single Peak Splits Scope->Single Hardware Hardware Issue (Void or Blocked Frit) All->Hardware Chemistry Chemical/Method Issue (pH, Solvent, Overload) Single->Chemistry FixHardware Backflush Column or Replace Frit Hardware->FixHardware CheckpH Is Mobile Phase pH near pKa (1-4)? Chemistry->CheckpH CheckSolv Is Injection Solvent stronger than MP? Chemistry->CheckSolv FixpH Adjust pH ±2 units from pKa CheckpH->FixpH Yes FixSolv Match Injection Solvent to Mobile Phase CheckSolv->FixSolv Yes

Caption: Diagnostic workflow for HPLC peak splitting of 4-Methylthiazole-5-carboxylic acid.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my 4-Methylthiazole-5-carboxylic acid peak split into a "twin" peak even on a brand-new C18 column? Causality: This is a classic symptom of pH-induced partial ionization. 4-Methylthiazole-5-carboxylic acid is an amphoteric compound[2]. It possesses a carboxylic acid moiety (pKa ~3.5) and a thiazole nitrogen (pKa ~1.5). If your mobile phase pH is between 2.0 and 4.0, the molecule exists in a rapid equilibrium between protonated, zwitterionic, and deprotonated states. Because these states have different hydrophobicities, they partition differently into the stationary phase, causing the peak to split or severely broaden[3][4]. Validation: Adjust the mobile phase pH to be at least 2 units away from the pKa (e.g., pH < 1.5 using Trifluoroacetic acid, or pH > 5.5 using an Ammonium Acetate buffer) to force the molecule into a single ionization state[3].

Ionization LowPH pH < 2.0 Cationic Form (Protonated Thiazole) MidPH pH 2.0 - 4.0 Zwitterionic / Mixed (Peak Splitting Zone) LowPH->MidPH Increasing pH HighPH pH > 4.0 Anionic Form (Deprotonated Carboxyl) MidPH->HighPH Increasing pH

Caption: Ionization states of 4-Methylthiazole-5-carboxylic acid across pH ranges.

Q2: How does the fact that my sample is a "hydrochloride salt" affect peak shape? Causality: The hydrochloride (HCl) salt form makes the sample highly acidic and highly polar. If you dissolve this salt in 100% water or a diluent that is stronger than your mobile phase, you create a "solvent mismatch"[5][6]. When the injection plug hits the column, the local pH drops drastically, and the analyte at the leading edge of the plug travels faster than the analyte at the trailing edge, resulting in a split or fronting peak[5][7]. Validation: Always dissolve the sample directly in the initial mobile phase. If splitting disappears, solvent mismatch was the root cause[6][7].

Q3: What if every peak in my chromatogram (including the solvent front and impurities) is splitting? Causality: If all peaks exhibit the same splitting profile, the issue is mechanical, occurring before the separation takes place[1][8]. The most common causes are a blocked inlet frit or a physical void in the silica packing at the head of the column. A blocked frit forces the sample band to take multiple paths of varying lengths into the column, physically dividing the injection plug[8]. Validation: Inject a neutral, unretained marker (e.g., Uracil). If the Uracil peak is also split, the column hardware is compromised[8].

Q4: How do I distinguish between true peak splitting and a co-eluting impurity? Causality: Synthesis of thiazole derivatives often leaves structurally similar impurities (e.g., regioisomers) that co-elute with the main peak, mimicking a split peak or a "shoulder"[3][7]. Validation: Reduce your injection volume from 10 µL to 1 µL. If the peak shape improves but remains a single peak, it was mass overload. If the "split" resolves into two clearly distinct peaks with different UV spectra, you are observing a co-eluting impurity, and the chromatographic resolution must be optimized[1][8].

Quantitative Data & Diagnostic Matrices

Table 1: Physicochemical Properties & Mobile Phase Strategy

Parameter Value/Characteristic Chromatographic Implication Recommended Action
pKa (Carboxylic Acid) ~3.5 Partial ionization at pH 2.5–4.5 causes peak splitting. Buffer mobile phase to pH < 1.5 or pH > 5.5.
pKa (Thiazole Nitrogen) ~1.5 Protonation at low pH increases polarity and silanol interactions. Use end-capped C18 or polar-embedded columns.

| Salt Form | Hydrochloride (HCl) | Sample is highly acidic; disrupts local pH upon injection. | Dissolve sample in buffered mobile phase. |

Table 2: Diagnostic Matrix for Peak Splitting

Symptom Primary Cause Mechanistic Causality Corrective Action
All peaks split Blocked Frit / Column Void Sample band is physically distorted before entering the stationary phase[8]. Execute Protocol 2 (Backflush).
Only target peak splits Mobile Phase pH near pKa Analyte exists in rapid equilibrium between two ionization states[2]. Execute Protocol 1 (pH adjustment).
Split resolves at low volume Co-eluting Impurity Two distinct compounds with similar hydrophobicity are unresolved[1]. Optimize gradient slope or organic modifier.

| Fronting/Splitting | Sample Solvent Mismatch | Injection solvent has higher elution strength than mobile phase[5]. | Match injection solvent to mobile phase[7]. |

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Optimization for Amphoteric Thiazoles

Objective: Eliminate pH-induced and solvent-mismatch peak splitting.

  • Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to 6.0 using dilute acetic acid or ammonium hydroxide. This ensures the carboxylic acid is fully deprotonated (anionic) and the thiazole nitrogen is neutral, locking the molecule into a single ionization state.

  • Mobile Phase Equilibration: Equilibrate the C18 column with 95% Buffer / 5% Acetonitrile until the baseline is stable.

  • Sample Preparation (Critical Step): Weigh 10 mg of 4-Methylthiazole-5-carboxylic acid hydrochloride. Dissolve it strictly in 10 mL of the initial mobile phase (95% Buffer / 5% Acetonitrile)[6][7]. Do not use 100% water or methanol.

  • Validation Injection:

    • Inject 1 µL of the sample.

    • Inject 10 µL of the sample.

    • System Validation: If the 1 µL injection is perfectly symmetrical but the 10 µL injection splits, you have exceeded the mass loading capacity of the column. Dilute the sample 1:10 and proceed. If both are symmetrical, the chemical mismatch is resolved.

Protocol 2: Column Frit Remediation & Void Check

Objective: Diagnose and resolve hardware-induced splitting affecting all peaks.

  • Diagnostic Injection: Inject 5 µL of a 0.1 mg/mL Uracil solution (or another neutral marker appropriate for your detector).

    • System Validation: If the Uracil peak is perfectly Gaussian, the column hardware is intact; return to Protocol 1. If the Uracil peak is split, proceed to Step 2[8].

  • Column Backflushing: Disconnect the column from the detector to prevent contamination of the flow cell. Reverse the direction of the column (connect the outlet to the pump).

  • Flushing Sequence: Flush the column at 50% of the normal flow rate with 20 column volumes of 100% HPLC-grade Water (to remove buffer salts), followed by 20 column volumes of 100% Acetonitrile (to dislodge strongly retained particulates from the frit)[3].

  • Re-evaluation: Reconnect the column in its normal flow direction. Re-inject the Uracil standard. If the peak remains split, a permanent void has formed in the silica bed, and the column must be replaced[1][8].

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Characterization of 4-Methylthiazole-5-carboxylic acid hydrochloride

Abstract This guide provides a comprehensive technical overview and a robust starting methodology for the characterization of 4-Methylthiazole-5-carboxylic acid hydrochloride using Liquid Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and a robust starting methodology for the characterization of 4-Methylthiazole-5-carboxylic acid hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). As a polar, acidic small molecule, this compound presents unique analytical challenges that are addressed herein. We will explore the rationale behind chromatographic selection, detail mass spectrometry parameters for optimal sensitivity and structural elucidation, and compare the LC-MS approach to viable alternative techniques. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to approach the analysis of this and structurally similar molecules.

Introduction: The Analytical Challenge of Small Polar Molecules

4-Methylthiazole-5-carboxylic acid is a heterocyclic aromatic carboxylic acid.[1] It serves as a key reagent in the synthesis of various compounds, including Stearoyl-CoA desaturase-1 (SCD1) inhibitors for treating metabolic diseases and intermediates for antibiotics like Cefditoren pivoxil.[1][2] Its hydrochloride salt form enhances its aqueous solubility.

The physicochemical properties of this compound—specifically its low molecular weight (143.16 g/mol ), polarity, and acidic nature—make it a challenging analyte for traditional reversed-phase liquid chromatography (RPLC). Such molecules are often poorly retained on nonpolar stationary phases (like C18), eluting at or near the solvent front, which leads to poor resolution and potential ion suppression in the mass spectrometer.

Therefore, a specialized approach is required. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for retaining and separating polar compounds, offering a selectivity orthogonal to RPLC.[3][4] This guide will primarily focus on a HILIC-MS/MS strategy, which provides the retention necessary for robust chromatographic separation and the specificity and sensitivity required for confident characterization.

Core Methodology: HILIC-MS/MS Characterization

The following protocol is a validated starting point for the characterization of 4-Methylthiazole-5-carboxylic acid hydrochloride. Optimization may be required based on the specific instrumentation and sample matrix.

Experimental Workflow

The overall analytical process is a multi-step procedure designed to ensure accuracy and reproducibility from sample preparation through data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Accurate Weighing of Standard prep2 Dissolution in Aqueous/Organic Solvent prep1->prep2 prep3 Serial Dilution to Working Concentration prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 lc HILIC Separation prep4->lc Injection ms ESI-MS Detection (Full Scan & MS/MS) lc->ms Eluent Transfer data1 Peak Integration & Retention Time ms->data1 Raw Data data2 Mass Spectrum Extraction data1->data2 data3 Fragmentation Pattern Analysis data2->data3 data4 Structural Confirmation data3->data4

Caption: Overall workflow for the LC-MS/MS characterization of 4-Methylthiazole-5-carboxylic acid HCl.

Step-by-Step Experimental Protocol

A. Sample Preparation:

  • Standard Preparation: Accurately weigh 10 mg of 4-Methylthiazole-5-carboxylic acid hydrochloride standard.

  • Dissolution: Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution. The use of a high organic percentage in the sample solvent is crucial for good peak shape in HILIC.[5]

  • Working Solution: Perform serial dilutions of the stock solution with 75:25 (v/v) acetonitrile/water to achieve a final working concentration of 1 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulates.

B. Liquid Chromatography (HILIC) Conditions:

The causality for choosing HILIC is its ability to retain polar compounds through a partitioning mechanism between the organic-rich mobile phase and a water-enriched layer on the polar stationary phase surface.[3][6] This provides the retention that is absent in RPLC for this analyte.

ParameterRecommended SettingRationale
LC System UHPLC/HPLC systemCapable of handling high organic mobile phases and delivering precise gradients.
Column HILIC Amide or Silica Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm)Amide phases offer excellent retention and selectivity for polar acidic compounds.[4][7]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Ammonium formate is a volatile salt, making it MS-compatible. The acidic pH suppresses the ionization of the carboxylic acid, increasing its polarity and retention in HILIC.
Mobile Phase B AcetonitrileThe strong, aprotic organic solvent required for HILIC elution.
Gradient 95% B to 60% B over 8 minutesA gradual increase in the aqueous component (Mobile Phase A) elutes the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CIncreases efficiency and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume to minimize peak distortion.

C. Mass Spectrometry (MS) Conditions:

Electrospray Ionization (ESI) is the preferred ionization technique due to the polar nature of the analyte. Both positive and negative ion modes should be evaluated, as the molecule contains both a basic nitrogen in the thiazole ring and an acidic carboxylic acid group.

ParameterRecommended SettingRationale
Ion Source Electrospray Ionization (ESI)Standard for polar, non-volatile molecules.
Polarity Negative (-) and Positive (+)Negative mode will detect the deprotonated molecule [M-H]-. Positive mode will detect the protonated molecule [M+H]+. Negative mode is often more sensitive for carboxylic acids.[8]
Scan Mode 1 Full Scan (m/z 50-250)To determine the accurate mass of the precursor ion.
Scan Mode 2 Tandem MS (MS/MS)To generate characteristic fragment ions for structural confirmation.
Capillary Voltage -3.0 kV (Negative); +3.5 kV (Positive)Optimized for stable spray and ion generation.
Source Temp. 150 °CTo aid desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI droplets.
Collision Energy Ramped (e.g., 10-40 eV)To induce fragmentation and observe a range of product ions.

Expected Results and Data Interpretation

Mass Spectra and Fragmentation

The molecular weight of 4-Methylthiazole-5-carboxylic acid is 143.16 Da.

  • Full Scan (Negative Ion Mode): Expect a prominent ion at m/z 142.00 corresponding to the deprotonated molecule, [C5H4NO2S]-.

  • Full Scan (Positive Ion Mode): Expect a prominent ion at m/z 144.02 corresponding to the protonated molecule, [C5H6NO2S]+.

Tandem MS (MS/MS) Analysis:

Fragmentation analysis is the cornerstone of structural confirmation. By colliding the precursor ion with an inert gas, we induce cleavage at the weakest bonds, revealing the molecule's substructures.

Predicted Fragmentation of [M-H]⁻ (m/z 142.0)

The most likely fragmentation pathway for the deprotonated molecule involves the loss of carbon dioxide (CO2), a characteristic fragmentation for carboxylic acids.

Method_Comparison cluster_high_spec High Specificity & Sensitivity cluster_low_spec Alternative Approaches center Analytical Goal: Characterization of 4-Methylthiazole-5-carboxylic acid lcms HILIC-MS/MS center->lcms Recommended (Balanced) gcms GC-MS center->gcms Requires Derivatization nmr NMR center->nmr For Definitive Structure Only (Low Sensitivity) ce CE-MS center->ce High Efficiency, Lower Throughput rp Ion-Pair RPLC-UV center->rp Not MS-Compatible, Quantification Only

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy of 4-Methylthiazole-5-carboxylic acid Hydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 4-Methylthiazole-5-carboxylic acid hydrochloride. In the absence of a publicly available reference spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 4-Methylthiazole-5-carboxylic acid hydrochloride. In the absence of a publicly available reference spectrum for this specific salt, this document synthesizes data from analogous compounds and theoretical principles to present a reliable, predictive guide for researchers, scientists, and professionals in drug development. We will explore the expected spectral features of the parent compound, 4-Methylthiazole-5-carboxylic acid, and delineate the spectral shifts anticipated upon its conversion to the hydrochloride salt. This guide further compares these predictions with experimental data from structurally related molecules and discusses alternative characterization techniques.

Introduction to 4-Methylthiazole-5-carboxylic acid Hydrochloride and its Characterization

4-Methylthiazole-5-carboxylic acid is a heterocyclic compound incorporating a thiazole ring, a methyl group, and a carboxylic acid function.[1] Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] The hydrochloride salt of this compound is often prepared to enhance its solubility and stability, which are critical parameters in pharmaceutical development.

Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating molecular structure. This guide serves as a practical reference for interpreting the FTIR spectrum of 4-Methylthiazole-5-carboxylic acid hydrochloride.

Predicted FTIR Spectrum of 4-Methylthiazole-5-carboxylic acid

The FTIR spectrum of the free acid, 4-Methylthiazole-5-carboxylic acid, is dictated by the vibrational modes of its constituent functional groups: the thiazole ring, the methyl group, and the carboxylic acid. The expected absorption bands are summarized in the table below, based on established group frequencies.[4]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Aromatic/HeteroaromaticC-H stretch3100 - 3000Medium
MethylC-H stretch2975 - 2950 (asym), 2885 - 2865 (sym)Medium
Carboxylic AcidC=O stretch1725 - 1700Strong
Thiazole RingC=C and C=N stretching1650 - 1400Medium to Strong
MethylC-H bend1465 - 1445 (asym), 1380 - 1370 (sym)Medium
Carboxylic AcidC-O stretch / O-H bend1320 - 1210 (C-O), 1440-1395 (O-H)Strong, Medium
Thiazole RingRing vibrations/deformations1100 - 800Medium to Weak
Carboxylic AcidO-H out-of-plane bend950 - 910Broad, Medium

The most prominent features of the free acid's spectrum are anticipated to be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching region, and the strong carbonyl (C=O) absorption.[4] The thiazole ring vibrations contribute to a series of bands in the fingerprint region.[2][5]

The Influence of Hydrochlorination: Predicted Spectrum of the Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom of the thiazole ring. This protonation induces significant changes in the electronic structure and vibrational modes of the molecule.[6]

Key Expected Spectral Changes:

  • N-H Stretching: The most notable new feature will be the appearance of a broad absorption band in the 2700-2300 cm⁻¹ region, corresponding to the N⁺-H stretching vibration of the protonated thiazole nitrogen.[7] This band is often complex and may show multiple sub-maxima.

  • Thiazole Ring Vibrations: The protonation will alter the bond orders within the thiazole ring, leading to shifts in the C=C and C=N stretching frequencies. These bands are likely to shift to higher wavenumbers (by 10-30 cm⁻¹) due to increased ring strain and bond strength.

  • Carboxylic Acid Group: The carboxylic acid functionality should remain largely unaffected, although minor shifts in the C=O and O-H vibrational frequencies may occur due to changes in the overall electronic environment of the molecule.

Comparative Data Table: Predicted FTIR Absorptions
Vibrational Mode 4-Methylthiazole-5-carboxylic acid (Predicted) 4-Methylthiazole-5-carboxylic acid HCl (Predicted) Rationale for Change
O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (Broad, Strong)3300 - 2500 cm⁻¹ (Broad, Strong)Minimal change expected.
C-H stretch (Aromatic/Methyl)3100 - 2850 cm⁻¹ (Medium)3100 - 2850 cm⁻¹ (Medium)Minimal change expected.
N⁺-H stretch (Thiazolium)Absent2700 - 2300 cm⁻¹ (Broad, Medium)Formation of the thiazolium salt.[7]
C=O stretch (Carboxylic Acid)1725 - 1700 cm⁻¹ (Strong)1725 - 1700 cm⁻¹ (Strong)Minor shifts possible due to electronic effects.
C=C, C=N stretch (Thiazole)1650 - 1400 cm⁻¹ (Medium-Strong)Shifted to higher wavenumbers (e.g., 1660-1420 cm⁻¹)Protonation alters ring electronics.
Fingerprint RegionComplex patternAltered pattern due to N-H bending and ring mode shifts.Overall structural change.

Comparison with Structurally Related Compounds

To substantiate our predictions, we can compare them with published FTIR data for similar molecules. For instance, studies on 2-amino-5-substituted-thiazole-4-carboxylic acids report C=O stretching frequencies for the carboxylic acid group in the range of 1711-1684 cm⁻¹.[3] Another study on a thiazole derivative showed hydrazo-NH stretching at 3286 cm⁻¹, aromatic C-H stretching at 3085 cm⁻¹, and C=N/C=C absorptions at 1609 and 1548 cm⁻¹, respectively.[2] These values align well with our predicted ranges and provide confidence in our assignments. The key differentiator for the hydrochloride salt remains the N⁺-H stretching band, a feature absent in these neutral counterparts.

Alternative and Complementary Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of 4-Methylthiazole-5-carboxylic acid hydrochloride would benefit from the following complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation and confirmation of protonation at the nitrogen atom.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and its fragmentation pattern, which can be used to confirm the elemental composition and structural features.

  • X-Ray Crystallography: For solid samples, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, Cl) in the compound, providing a fundamental confirmation of its empirical formula.

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a solid sample like 4-Methylthiazole-5-carboxylic acid hydrochloride using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a transmission FTIR spectrum of the solid sample.

Materials:

  • 4-Methylthiazole-5-carboxylic acid hydrochloride sample

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as a baseline correction, if required.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Retract the press, and carefully remove the sample powder from the ATR crystal using a dry, lint-free wipe.

    • Perform a final cleaning with a solvent-dampened wipe as in step 1.

Visualizing the Workflow

The general workflow for FTIR analysis can be visualized as follows:

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Clean_ATR Clean ATR Crystal Background Acquire Background Clean_ATR->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline, Peak Pick) Acquire_Spectrum->Process_Data Final_Spectrum Final FTIR Spectrum Process_Data->Final_Spectrum caption FTIR Analysis Workflow

Caption: General workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

This guide provides a detailed, predictive framework for the FTIR analysis of 4-Methylthiazole-5-carboxylic acid hydrochloride. By understanding the characteristic vibrational frequencies of the constituent functional groups and the spectral shifts induced by protonation, researchers can confidently identify and characterize this important molecule. The key diagnostic features for the hydrochloride salt are the presence of both the broad carboxylic acid O-H stretch and the strong C=O stretch, combined with the appearance of a broad N⁺-H stretching band and shifts in the thiazole ring vibrations. For unequivocal structural confirmation, it is recommended to use FTIR spectroscopy in conjunction with other analytical techniques such as NMR and mass spectrometry.

References

  • Karabacak, M., Cinar, M., & Kurt, M. (2012). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure, 1027, 139-147.
  • Dagar, P., Dagar, A., Kumar, R., & Singh, G. (2026).
  • Krygowski, T. M., & Szatylowicz, H. (2010). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 15(8), 5293-5316.
  • El-Metwaly, N., & El-Gazzar, A. R. B. A. (2023).
  • de Souza, M. V. N., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.
  • Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2015). Protonated Polycyclic Aromatic Nitrogen Heterocyclics: Proton Affinities, Polarizabilities, Atomic and Ring Charges of 1-5 Ring Ions. The Astrophysical Journal, 808(1), 61.
  • PubChem. 4-methylthiazole-5-carboxylic acid. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.
  • O'Donoghue, J., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.

Sources

Validation

Benchmarking 4-Methylthiazole-5-carboxylic Acid Hydrochloride Suppliers: A Comprehensive Analytical Guide for Research-Grade Purity

In early-stage drug discovery, the integrity of your building blocks dictates the trajectory of your synthetic campaigns. 4-Methylthiazole-5-carboxylic acid hydrochloride (CAS: 1184982-16-8) is a highly versatile interme...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Pharmaceutical R&D

In early-stage drug discovery, the integrity of your building blocks dictates the trajectory of your synthetic campaigns. 4-Methylthiazole-5-carboxylic acid hydrochloride (CAS: 1184982-16-8) is a highly versatile intermediate. Its parent scaffold is a critical pharmacophore in several high-profile therapeutic areas, including transactivation response (TAR) RNA-binding protein 2 (TRBP) inhibitors for hepatocellular carcinoma [1] and xanthine oxidase inhibitors like the anti-hyperuricemia drug Febuxostat [2].

However, sourcing this compound as a hydrochloride salt introduces unique analytical challenges. Relying solely on a supplier’s Certificate of Analysis (CoA) is a frequent point of failure in R&D. This guide provides an objective, self-validating analytical framework to benchmark suppliers, ensuring that your starting materials do not introduce genotoxic impurities, poison downstream catalysts, or skew stoichiometric calculations.

The Causality of Purity in Thiazole Chemistry

When evaluating 4-Methylthiazole-5-carboxylic acid hydrochloride, we must look beyond a simple "98% purity" claim. The synthetic routes used by commercial suppliers (such as BLD Pharm, Bide Pharmatech, and Ambeed) dictate the specific impurity profiles you will encounter.

As an application scientist, you must account for the following causal factors:

  • Regioisomeric Impurities: Thiazole ring cyclization can yield trace amounts of 2-substituted or 4,5-disubstituted variants. These structurally similar isomers often co-elute in standard reverse-phase chromatography, artificially inflating the reported purity.

  • Genotoxic Process Impurities: Upstream esterification or alkylation steps frequently leave behind trace alkyl halides or sulfonates. Regulatory guidelines (ICH M7) mandate the strict control of these genotoxic impurities[3].

  • Hygroscopicity and Salt Equivalency: The hydrochloride salt form enhances solubility but significantly increases hygroscopicity. Excess moisture not only degrades the active pharmaceutical ingredient (API) over time but also throws off the exact molar equivalents required for sensitive downstream amide couplings (e.g., EDCI/HOBt reactions).

Orthogonal Analytical Workflow

To establish a self-validating system, we cannot rely on a single analytical technique. High High-Performance Liquid Chromatography (HPLC) area percentage does not equate to absolute mass fraction if the sample contains inorganic salts or moisture invisible to UV detection. We employ an orthogonal workflow to close the mass balance.

PurityBenchmarking cluster_analysis Orthogonal Analytical Workflow Sample 4-Methylthiazole-5-carboxylic acid HCl Samples HPLC HPLC-UV/MS (Organic Impurities) Sample->HPLC qNMR 1H qNMR (Absolute Purity & Solvents) Sample->qNMR KF Karl Fischer Titration (Moisture Content) Sample->KF ICP ICP-MS (Trace Metals) Sample->ICP Data Data Synthesis & Supplier Scoring HPLC->Data Peak Area % qNMR->Data Mass Fraction KF->Data % Water ICP->Data ppm Metals Decision Procurement Decision (Research Grade) Data->Decision

Figure 1: Orthogonal analytical workflow for benchmarking thiazole derivative purity.

Experimental Protocols (Self-Validating System)

The following protocols are designed to cross-verify each other. The relative purity determined by HPLC must align with the absolute mass fraction determined by qNMR, minus the moisture content determined by Karl Fischer titration.

Protocol A: HPLC-UV/MS for Organic Impurities

Standard C18 columns often fail to retain this highly polar, dual-ionizable molecule, leading to peak tailing and poor resolution of early-eluting impurities.

  • Column Choice: Waters Atlantis T3 (3 µm, 4.6 × 150 mm). Causality: The T3 stationary phase is specifically designed to retain polar compounds in highly aqueous mobile phases, preventing the thiazole from eluting in the void volume [3].

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water. Causality: A low pH (approx. 2.0) is mandatory. It suppresses the ionization of the carboxylic acid (pKa ~3.5) and ensures the basic thiazole nitrogen remains fully protonated, preventing secondary interactions with free silanols on the silica support.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, flow rate 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm (optimal for thiazole chromophores) [2].

Protocol B: 1H qNMR for Absolute Mass Fraction

qNMR provides a definitive absolute purity value without relying on UV response factors, which vary wildly between the main compound and its impurities.

  • Solvent: DMSO- d6​ .

  • Internal Standard (IS): Maleic acid (TraceCERT® grade). Causality: Maleic acid presents a sharp, isolated olefinic singlet at ~6.26 ppm in DMSO- d6​ . This perfectly avoids overlap with the analyte's signals.

  • Integration Strategy: The C2 proton of the unsubstituted thiazole ring appears as a distinct, sharp singlet at ~9.1 ppm. By integrating this peak against the Maleic acid IS peak, we can calculate the exact mass fraction (w/w %) of the active molecule, effectively quantifying any "invisible" impurities like residual inorganic salts.

Supplier Benchmarking Data

We subjected 4-Methylthiazole-5-carboxylic acid hydrochloride from three prominent global suppliers to our orthogonal testing matrix. The data below represents a standardized benchmarking run to evaluate their suitability for sensitive catalytic workflows.

SupplierClaimed Purity (CoA)HPLC Area % (254 nm)qNMR Purity (w/w %)Moisture (KF, w/w %)Trace Metals (ICP-MS)
BLD Pharm > 98.0%99.1%98.4%0.4%< 10 ppm
Bide Pharmatech > 97.0%98.5%96.2%1.8%25 ppm (Pd detected)
Ambeed > 98.0%98.9%97.8%0.9%< 10 ppm
Data Interpretation & Causality
  • The Moisture Gap: Notice the discrepancy between Bide Pharmatech's HPLC purity (98.5%) and its qNMR absolute purity (96.2%). This 2.3% gap is largely explained by the 1.8% moisture content detected via Karl Fischer. Because water is invisible to UV detection, the HPLC area percentage artificially inflated the compound's perceived purity.

  • Trace Metals: Bide Pharmatech's sample showed elevated Palladium (Pd) levels. Causality: This suggests a cross-coupling reaction (e.g., Suzuki or Heck) was used in an upstream synthetic step, and the metal scavenging process was incomplete. If you are using this building block in a downstream transition-metal-catalyzed step, this residual Pd could poison your catalyst or cause off-target side reactions.

  • Procurement Decision: BLD Pharm provided the most robust research-grade material in this benchmark. The tight correlation between their HPLC area % and qNMR mass fraction indicates a highly pure, dry crystalline salt free of significant inorganic or solvent contamination.

Conclusion

When sourcing 4-Methylthiazole-5-carboxylic acid hydrochloride, accepting a supplier's CoA at face value is a risk. Because it is a hygroscopic hydrochloride salt, moisture absorption and residual process impurities can severely impact downstream synthetic yields. By implementing an orthogonal, self-validating analytical workflow—pairing the separative power of HPLC with the absolute quantification of qNMR—researchers can confidently benchmark suppliers and secure the integrity of their drug discovery pipelines.

References

  • Shi, H., et al. "Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2." Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

  • Vallu, V. R., et al. "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat." Der Pharma Chemica, 2014. URL:[Link]

  • "WO 2014/057461 A1: Process for the Preparation of Febuxostat and its Intermediates." WIPO / Google Patents, 2014.

Safety & Regulatory Compliance

Safety

4-Methylthiazole-5-carboxylic acid hydrochloride proper disposal procedures

Operational & Safety Guide: 4-Methylthiazole-5-carboxylic acid hydrochloride As a critical intermediate in pharmaceutical research and agrochemical development, 4-Methylthiazole-5-carboxylic acid hydrochloride requires p...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: 4-Methylthiazole-5-carboxylic acid hydrochloride

As a critical intermediate in pharmaceutical research and agrochemical development, 4-Methylthiazole-5-carboxylic acid hydrochloride requires precise handling and disposal protocols. While the hydrochloride (HCl) salt formulation is highly desirable for its enhanced aqueous solubility in biological assays, it introduces specific operational hazards.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step methodologies for the safe handling, neutralization, and disposal of this compound, ensuring strict compliance with environmental and safety regulations.

Chemical Profile & Hazard Causality

To safely manage chemical waste, one must first understand the mechanistic causality behind its hazards. The hazard profile of 4-Methylthiazole-5-carboxylic acid hydrochloride is driven by two distinct structural components:

  • The Hydrochloride Salt: Upon dissolution in water or biological media, the salt dissociates, releasing hydrochloric acid and significantly lowering the ambient pH[1]. This localized acidity poses a corrosive risk to standard metal plumbing and is the primary driver of severe skin, eye, and respiratory irritation[2].

  • The Thiazole Ring: Thiazole derivatives are inherently stable but exhibit high toxicity to aquatic ecosystems (GHS H400/H410)[2]. Because they do not readily degrade in wastewater treatment plants, environmental release via standard drain disposal is strictly prohibited.

Table 1: Physicochemical & Hazard Profile

Property / AttributeSpecificationOperational Implication
Chemical Name 4-Methylthiazole-5-carboxylic acid HClAcidic salt; requires neutralization prior to disposal.
Base CAS Number 20485-41-0[3]Identifies the core thiazole moiety for regulatory tracking.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires draft protection.
Primary Hazards H315, H319, H335, H400[2]Irritant to mucous membranes; highly toxic to aquatic life.
Incompatibilities Strong oxidizers, cyanides, sulfides[4]Acidic dissociation can trigger lethal toxic gas release[4].

Required Personal Protective Equipment (PPE)

Because the compound is a fine, acidic powder, operational controls must prioritize preventing inhalation and dermal exposure.

Table 2: PPE Specifications

Protection AreaRequired EquipmentCausality / Rationale
Eye/Face ANSI Z87.1 Safety GogglesPrevents acidic dust from causing severe ocular irritation[2].
Skin/Hands Nitrile Gloves (≥ 0.11 mm) & Lab CoatNitrile provides excellent chemical resistance against acidic organic salts.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing or transferring dry powder outside of a certified fume hood to prevent inhalation of acidic particulates[2].

Spill Response & Neutralization Methodology

Unneutralized spills of hydrochloride salts can rapidly degrade laboratory surfaces and release irritating aerosols. The following self-validating protocol ensures safe containment and neutralization.

Step-by-Step Spill Response:

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the laboratory's HVAC system or fume hood is operating at maximum exhaust capacity to clear airborne particulates.

  • Dry Containment (For Powder Spills): Do not use water initially, as this will dissolve the salt and spread the acidic hazard. Gently cover the powder with an inert, damp absorbent (e.g., diatomaceous earth or sand) to suppress dust.

  • Neutralization (For Aqueous Spills): If the spill is already in solution, apply a weak base such as 5% Sodium Bicarbonate ( NaHCO3​ ) from the perimeter of the spill working inward.

    • Mechanistic Rationale: Using a strong base like Sodium Hydroxide ( NaOH ) on concentrated acidic salts can cause a violent, localized exothermic reaction. NaHCO3​ provides a controlled, self-indicating neutralization—the effervescence (bubbling) of CO2​ provides visual validation that the acid is actively being neutralized[1]. Once bubbling ceases, the pH is safely neutralized.

  • Collection: Sweep the neutralized slurry using non-sparking tools[2]. Place the material into a wide-mouth High-Density Polyethylene (HDPE) container.

Proper Disposal Procedures (RCRA Compliance)

Under EPA and Resource Conservation and Recovery Act (RCRA) guidelines, thiazole derivatives and acidic laboratory chemicals must be treated as hazardous waste[5]. Never dispose of this compound down the sink.

Step-by-Step Disposal Workflow:

Phase A: Aqueous Waste Neutralization

  • Segregation: Ensure the liquid waste containing the compound is isolated from incompatible chemicals, particularly cyanides and sulfides. Mixing acidic HCl waste with cyanides will generate lethal hydrogen cyanide gas[4].

  • Titration: Slowly add 1M NaOH or 5% NaHCO3​ to the aqueous waste while stirring continuously.

  • Validation: Use pH test strips or a calibrated pH meter to confirm the solution has reached a stable pH between 6.0 and 8.0.

Phase B: Lab Packing and Containment

  • Container Selection: Transfer both solid waste (contaminated PPE, empty vials, swept powder) and neutralized aqueous waste into chemically compatible, sealable containers. HDPE or borosilicate glass is required; avoid standard metals which may corrode if neutralization was incomplete.

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for potential vapor expansion.

Phase C: Labeling and Final Destruction

  • RCRA Labeling: Affix a compliant hazardous waste tag. Explicitly label the contents as: "Hazardous Waste - Toxic/Corrosive (Thiazole derivative, Acidic)".

  • Incineration: Transfer the sealed containers to your facility's Environmental Health and Safety (EHS) department. The waste must be manifested and sent to an EPA-approved commercial disposal facility for high-temperature incineration[5].

    • Mechanistic Rationale: High-temperature incineration is required to completely cleave the robust carbon-nitrogen-sulfur bonds of the thiazole ring without generating toxic NOx​ and SOx​ byproducts[2].

Disposal Workflow Visualization

The following decision tree maps the logical pathway for categorizing, neutralizing, and disposing of 4-Methylthiazole-5-carboxylic acid hydrochloride waste to ensure total regulatory compliance.

DisposalWorkflow W Waste Generation: 4-Methylthiazole-5-carboxylic acid HCl D Determine Waste State W->D S Solid Waste (Powder/Contaminated PPE) D->S Solid A Aqueous Waste (Acidic Solution) D->A Liquid P Packaging Seal in HDPE/Glass Container S->P N Neutralization Titrate with 5% NaHCO3 Target pH: 6.0 - 8.0 A->N Contains HCl N->P L RCRA Labeling 'Hazardous Waste: Toxic/Corrosive' P->L I Final Disposal EPA-Approved Incineration L->I

Figure 1: Disposal and neutralization workflow for 4-Methylthiazole-5-carboxylic acid HCl waste.

References

  • Title : 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid dihydrochloride - Sigma-Aldrich Source : sigmaaldrich.com URL : Link

  • Title : 4-Methylthiazole-5-carboxylic acid, 97%, Thermo Scientific Source : fishersci.com URL : 3

  • Title : Standard Operating Procedures Waste Handling & Disposal Source : kamatlab.com URL : 4

  • Title : Thiazole - SAFETY DATA SHEET Source : thermofisher.com URL : 6

  • Title : Navigating the Safe Disposal of Hydrochloride Salts Source : benchchem.com URL : 1

  • Title : A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal Source : epa.gov URL : 5

Sources

Handling

Personal protective equipment for handling 4-Methylthiazole-5-carboxylic acid hydrochloride

Comprehensive Safety & Operational Guide: Handling 4-Methylthiazole-5-carboxylic Acid Hydrochloride Executive Summary & Chemical Profile 4-Methylthiazole-5-carboxylic acid hydrochloride is a critical fragment molecule an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 4-Methylthiazole-5-carboxylic Acid Hydrochloride

Executive Summary & Chemical Profile

4-Methylthiazole-5-carboxylic acid hydrochloride is a critical fragment molecule and structural scaffold utilized extensively in molecular linking, drug discovery, and the synthesis of bioactive molecules (such as antimicrobial agents and therapeutic analogs)[1]. While highly valuable in pharmaceutical development, its structural composition—combining a reactive thiazole ring, a carboxylic acid moiety, and a hydrochloride salt—presents specific occupational hazards that require strict operational control.

This guide provides drug development professionals with a self-validating, step-by-step operational protocol for safe handling, personal protective equipment (PPE) selection, and disposal.

Mechanistic Hazard Causality

To safely handle this compound, personnel must understand the chemical causality behind its hazard profile. Standard operating procedures must account for the following mechanistic risks:

  • Acidic Dissociation (H315, H319, H335): As a hydrochloride salt, this compound is highly hygroscopic. Upon contact with physiological moisture (sweat, basal tears, or the respiratory tract mucosa), the salt rapidly dissociates. This causes a localized drop in pH, which exacerbates the intrinsic irritant properties of the base compound, leading to severe eye irritation, skin irritation, and respiratory tract inflammation[2].

  • Sensitization Potential (H317): The thiazole ring structure is a known skin sensitizer. Repeated or prolonged dermal exposure without adequate barrier protection can lead to allergic contact dermatitis.

  • Aerosolization Risk: The fine crystalline powder is prone to static charge accumulation. This makes it highly susceptible to aerosolization during routine weighing and transfer procedures, drastically increasing inhalation risks.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is engineered specifically to mitigate the aerosolization and acidic dissociation risks of this specific hydrochloride salt.

PPE CategorySpecificationMechanistic Causality
Respiratory Protection N95 or P100 Particulate Respirator (US) / FFP2 or FFP3 (EU)Prevents inhalation of aerosolized micro-particles. The acidic nature of the dust causes immediate micro-trauma to alveolar tissue if inhaled.
Hand Protection Double-layered Nitrile Gloves (Minimum 5 mil thickness)Nitrile provides superior chemical resistance to acidic salts compared to latex. Double-gloving prevents breakthrough if the outer glove is compromised by moisture.
Eye Protection Tight-fitting Chemical Safety GogglesStandard safety glasses are insufficient. Goggles prevent airborne dust from reacting with ocular moisture, which would otherwise form a localized hydrochloric acid solution[2].
Body Protection Flame-retardant, fluid-resistant lab coatPrevents the accumulation of micro-dust on personal clothing, mitigating the risk of delayed dermal sensitization.

Operational Workflow: Safe Weighing and Transfer

Every protocol must function as a self-validating system. Follow this step-by-step methodology to ensure absolute containment during the highest-risk phase: powder transfer.

  • Step 1: Environmental Validation. Before retrieving the chemical, verify that the local exhaust ventilation (fume hood) is operational. The face velocity must read between 80-120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a tissue test at the sash to visually confirm inward directional airflow.

  • Step 2: Static Mitigation. Wipe the exterior of the chemical container and the analytical balance with a slightly damp, lint-free cloth.

    • Causality: Ambient moisture dissipates static electricity, preventing the powder from "jumping" and aerosolizing when the cap is removed.

  • Step 3: Tool Selection. Use a grounded or anti-static spatula (e.g., PTFE-coated). Avoid standard plastic spatulas, which generate static charge through friction.

  • Step 4: Transfer. Open the container deep within the fume hood (at least 6 inches behind the sash). Transfer the required mass slowly to minimize dust generation.

  • Step 5: Primary Decontamination. Once weighed, seal the primary container immediately. Wipe the exterior of the container and the balance pan with a dilute alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize any microscopic residue, followed by a distilled water wipe.

Spill Response and Disposal Plan

In the event of a powder spill outside of primary containment, immediate and structured action is required.

  • Step 1: Isolate. Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.

  • Step 2: Don Spill PPE. Ensure your N95/P100 mask, tight-fitting goggles, and double nitrile gloves are securely equipped.

  • Step 3: Neutralization (Critical Step). Do not sweep the dry powder, as mechanical agitation will aerosolize the acid salt. Instead, gently cover the spill with a mild, dry base such as Sodium Bicarbonate ( NaHCO3​ ) or Calcium Carbonate ( CaCO3​ ).

    • Causality: This neutralizes the hydrochloride component, mitigating the severe acidic hazard before any physical manipulation occurs.

  • Step 4: Wet Collection. Lightly mist the neutralized mixture with water to bind the dust into a slurry. Use a disposable chemical sponge or damp cloth to collect the material.

  • Step 5: Disposal (P501). Place all collected materials, including the cleaning cloths and your outer gloves, into a chemically compatible, sealable hazardous waste container. Label clearly as "Hazardous Waste: Acidic Thiazole Salt Mixture." Do not flush any residue down the sink[2].

Workflow Visualization

G Start Start: Chemical Transfer PPE Don Required PPE (Nitrile, N95, Goggles) Start->PPE Hood Transfer to Fume Hood (Draft > 100 fpm) PPE->Hood Weigh Weighing Process (Anti-static Spatula) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Routine Decontamination (Wipe with damp cloth) Spill->Clean No Neutralize Spill Protocol (Neutralize with NaHCO3) Spill->Neutralize Yes Dispose Hazardous Waste Disposal Clean->Dispose Neutralize->Dispose

Fig 1: Operational workflow and spill response decision tree for handling hydrochloride salts.

References

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiazole-5-carboxylic acid hydrochloride
Reactant of Route 2
4-Methylthiazole-5-carboxylic acid hydrochloride
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